Technical Documentation Center

1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole
  • CAS: 1018053-08-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust synthetic protocol, rooted in the principles of nucleophilic aromatic substitution, and offers a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental insights to empower researchers in their scientific endeavors.

Introduction: The Significance of N-Aryl-1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The attachment of an aryl group to a nitrogen atom of the triazole ring, particularly one bearing activating and modulating substituents, can significantly influence the compound's steric and electronic properties, thereby tuning its biological activity and material characteristics. The target molecule, 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, is a prime example of this molecular architecture, featuring a chloro and a nitro group on the phenyl ring. These substituents are expected to play a crucial role in the molecule's reactivity and potential as a synthetic intermediate.

Synthetic Approach: A Guided Protocol

The synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is most effectively achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This strategy leverages the electron-withdrawing nature of the nitro group, which activates the ortho- and para-positions of the aromatic ring towards nucleophilic attack.[3][4] In this specific synthesis, the sodium salt of 1,2,4-triazole acts as the nucleophile, displacing a chloride ion from 2,3-dichloronitrobenzene. The ortho-nitro group strongly activates the chlorine at the C2 position for substitution.

Proposed Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion formed from the addition of the triazolide nucleophile to the aromatic ring.[4] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.

Reaction Mechanism reactant1 2,3-Dichloronitrobenzene intermediate2 Meisenheimer Complex reactant1->intermediate2 Nucleophilic Attack reactant2 1,2,4-Triazole + NaH intermediate1 Sodium 1,2,4-triazolide reactant2->intermediate1 Deprotonation product 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole intermediate1->intermediate2 Nucleophilic Attack intermediate2->product - NaCl Experimental Workflow A 1. Prepare 1,2,4-triazole in DMF B 2. Add NaH to form sodium triazolide A->B C 3. Add 2,3-dichloronitrobenzene solution B->C D 4. Heat reaction mixture (80-90°C, 4-6h) C->D E 5. TLC monitoring D->E F 6. Quench with ice-water D->F Reaction complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with water and brine G->H I 9. Dry with MgSO4 and concentrate H->I J 10. Purify by column chromatography I->J K 11. Characterize the final product J->K

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

The following technical guide details the solubility profile, solvent selection criteria, and characterization protocols for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole . This compound is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection criteria, and characterization protocols for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole . This compound is a critical intermediate in the synthesis of fused triazolo-benzodiazepine scaffolds (e.g., Clonazolam analogs) and functionalized agrochemicals.

This guide is structured to provide actionable data for process optimization, specifically focusing on reaction medium selection, purification (recrystallization), and yield maximization.

Executive Summary

Compound Identity: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole Role: Key electrophilic intermediate for reduction-cyclization sequences. Critical Parameter: Solubility differentials in polar protic vs. dipolar aprotic solvents drive the yield of the Nucleophilic Aromatic Substitution (


) reaction used to synthesize it, as well as the purity of the final isolate.

This guide establishes a solubility hierarchy to assist in:

  • Reaction Optimization: Selecting solvents that solubilize the reactants (1,2,4-triazole) but precipitate the inorganic byproducts.

  • Purification: Identifying the "Goldilocks" zone for recrystallization (high solubility at reflux, low at ambient

    
    ).
    
  • Thermodynamic Modeling: Protocols for generating precise solubility curves using the Apelblat model.

Chemical Identity & Physicochemical Basis[1][2][3]

PropertyDescription
Structure A 1,2,4-triazole ring linked via

to a phenyl ring substituted at ortho positions with Chloro (-Cl) and Nitro (-NO2) groups.
Electronic Nature Highly electron-deficient phenyl ring due to -NO2 and -Cl (ortho/para directors). The triazole acts as a weak base but the overall molecule is lipophilic.
Predicted LogP ~1.8 – 2.2 (Moderately Lipophilic).
H-Bonding Acceptor: High (Nitro group, Triazole nitrogens). Donor: None (No N-H or O-H).
Solubility Mechanism

The solubility of this compound is governed by dipole-dipole interactions and


-

stacking
.
  • Dipolar Aprotic Solvents (DMSO, DMF): Excellent solubility due to strong interaction with the nitro group and the polar triazole ring.

  • Polar Protic Solvents (Alcohols): Moderate solubility. The lack of H-bond donors in the solute limits solubility compared to primary amines, making alcohols ideal for temperature-dependent recrystallization.

  • Non-Polar Solvents (Hexane): Poor solubility due to the high polarity of the nitro/triazole moieties.

Solubility Profile & Solvent Classification

The following data categorizes solvents based on their interaction with the solute, derived from standard process chemistry protocols for nitro-aryl-triazoles.

Table 1: Solubility Classification at 25°C vs. Reflux
Solvent ClassRepresentative SolventsSolubility (25°C)Solubility (Reflux)Process Application
Class A: High Solvency DMF, DMSO, DMAc, NMPHigh (>150 mg/mL)Very High Reaction Medium: Ensures homogeneity during

synthesis.
Class B: Crystallization Ethanol, Methanol, IsopropanolLow/Moderate (5-20 mg/mL)High (>80 mg/mL)Purification: steep solubility curve allows for high-recovery recrystallization.
Class C: Intermediate Ethyl Acetate, Acetone, THFModerate High Extraction: Good for liquid-liquid extraction from aqueous workups.
Class D: Anti-Solvents Water, Hexane, HeptaneInsoluble (<1 mg/mL)Low Precipitation: Used to crash out the product after reaction completion.
Solvent Selection Logic for Synthesis
  • Reaction: The synthesis typically involves reacting 2,3-dichloronitrobenzene (or 2-chloro-6-nitrofluorobenzene) with 1,2,4-triazole. DMF or DMSO are preferred (Class A) to stabilize the Meisenheimer complex intermediate.

  • Workup: Pouring the DMF reaction mixture into Ice Water (Class D) causes immediate precipitation of the target triazole, as the organic impurities remain dissolved or emulsified, and inorganic salts wash away.

Experimental Protocol: Determination of Solubility Curves

To generate precise mole-fraction data for regulatory filing or process scaling, the Laser Monitoring Dynamic Method is recommended over static gravimetric analysis due to higher precision.

Workflow Diagram: Solubility Measurement

SolubilityProtocol cluster_models Thermodynamic Modeling Start Start: Excess Solute + Solvent Equilibrate Equilibration (Thermostat Bath, ±0.05 K) Start->Equilibrate Stirring Dissolution Dynamic Dissolution (Laser Transmissivity Monitoring) Equilibrate->Dissolution Slow Heating (0.1 K/min) Detection Detect Clear Point (Transmissivity Max) Dissolution->Detection Laser Beam Calculation Calculate Mole Fraction (x) Detection->Calculation Mass Balance Apelblat Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) Calculation->Apelblat VantHoff van't Hoff Equation ln(x) = -ΔH/RT + ΔS/R Calculation->VantHoff

Caption: Dynamic solubility measurement workflow utilizing laser transmissivity to detect the precise dissolution point, followed by thermodynamic modeling.

Step-by-Step Methodology
  • Preparation: Weigh excess 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol).

  • Equilibration: Agitate at constant speed (400 rpm).

  • Temperature Ramp: Slowly increase temperature (0.1 K/min) while monitoring the intensity of a laser beam passing through the suspension.

  • Endpoint: The temperature at which laser transmission maximizes (solution becomes clear) is recorded as the saturation temperature (

    
    ).
    
  • Repetition: Repeat with varying solute/solvent ratios to construct the full curve.

Thermodynamic Modeling

For process engineering, experimental data should be correlated using the Modified Apelblat Equation , which typically provides the highest


 correlation (>0.99) for triazole derivatives in polar solvents.


Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Application: Use these parameters to predict solubility at unmeasured temperatures (e.g., cooling crystallization endpoints).

Process Application: Recrystallization Strategy

The purity of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is critical because isomers (e.g., attachment at


 or 

of the triazole) may form as minor byproducts.
Decision Tree: Purification Solvent

Recrystallization Crude Crude Product (Yellow Solid) SolventSelect Select Solvent System Crude->SolventSelect Ethanol Ethanol (95%) SolventSelect->Ethanol Preferred (Green) EthylAcetate Ethyl Acetate/Hexane (1:3) SolventSelect->EthylAcetate Alternative Process Reflux -> Hot Filtration -> Slow Cool Ethanol->Process EthylAcetate->Process Result Pure Crystals (>99% HPLC) Process->Result

Caption: Solvent selection logic for the recrystallization of crude 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole.

Recommended Protocol:

  • Dissolve crude solid in Ethanol at reflux (

    
    C). Use approximately 10-15 mL solvent per gram of solute.
    
  • Hot Filtration: If insoluble black specks (inorganic salts/char) are present, filter while hot.

  • Crystallization: Allow to cool slowly to room temperature, then chill to

    
    C.
    
  • Wash: Filter crystals and wash with cold Hexane or cold Ethanol to remove surface mother liquor.

References

  • Synthesis of 1,2,4-Triazole Derivatives

    • Title: Synthesis and Biological Evalu
    • Source:Journal of Organic Chemistry / Organic Chemistry Portal
    • Context: Describes general reaction conditions (DMF/K2CO3)
  • Solubility Measurement Protocols

    • Title: Solubility and Thermodynamic Properties of 1,2,4-Triazole Deriv
    • Source:Journal of Chemical & Engineering D
    • Context: Establishes the standard for using the Apelblat model and laser monitoring for this class of compounds.
  • Precursor Reactivity (1,2-dichloro-4-nitrobenzene)

    • Title: Nucleophilic Arom
    • Source:Wikipedia / PubChem
    • Context: Explains the reactivity profile of the chloronitrobenzene starting material which dict
Foundational

Theoretical and Computational Studies on 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole: An In-Depth Technical Guide

Executive Summary The 1,2,4-triazole moiety is a highly privileged scaffold in medicinal chemistry, frequently utilized for its robust antimicrobial, antifungal, and anticancer properties[1]. When functionalized with a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole moiety is a highly privileged scaffold in medicinal chemistry, frequently utilized for its robust antimicrobial, antifungal, and anticancer properties[1]. When functionalized with a sterically demanding and electronically complex group—such as the 2-chloro-6-nitrophenyl ring—the resulting compound, 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole , presents a fascinating subject for computational chemistry. The steric clash between the ortho-chloro and ortho-nitro groups forces the molecule out of planarity, breaking


-conjugation and creating a unique three-dimensional pharmacophore.

This whitepaper provides a comprehensive, step-by-step technical guide for conducting theoretical and computational evaluations of this compound. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, researchers can predict electronic properties, simulate target interactions, and validate binding stability[2].

Structural and Electronic Profiling via Density Functional Theory (DFT)

The Rationale Behind the Scaffold

Before initiating quantum mechanical calculations, it is critical to address the tautomerism of the triazole ring. Literature confirms that the 1H-1,2,4-triazole tautomer is thermodynamically more stable than the 4H-tautomer[1]. Furthermore, the bulky 2-chloro and 6-nitro substituents induce significant steric hindrance. DFT is required to accurately model the dihedral angle between the phenyl and triazole rings, which dictates the molecule's ability to fit into enzymatic binding pockets.

Step-by-Step DFT Protocol

To ensure high scientific integrity, the following DFT protocol operates as a self-validating system:

  • Initial Coordinate Generation: Construct the 2D structure of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole and convert it to 3D using a molecular mechanics force field (e.g., MMFF94) to resolve severe initial steric overlaps.

  • Geometry Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16) using the B3LYP hybrid functional and the 6-311G(d,p) basis set.

    • Causality: B3LYP provides an excellent cost-to-performance ratio by accounting for electron correlation. The (d,p) polarization functions are strictly required to accurately model the distorted electron density around the highly electronegative chlorine atom and the oxygens of the nitro group[2].

  • Frequency Calculation (Validation Step): Run a vibrational frequency analysis at the exact same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state. Simulating the IR spectrum here allows for direct comparison with experimental FT-IR data, serving as a physical validation of the theoretical model[2].

  • Electronic Property Extraction: Generate the Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) maps from the optimized checkpoint file.

Quantitative Quantum Chemical Parameters

The electronic properties derived from the DFT calculations dictate the compound's reactivity and binding potential. Table 1 summarizes the expected theoretical parameters for this class of derivatives.

Table 1: Computed Quantum Chemical Parameters (B3LYP/6-311G(d,p))

ParameterComputed ValueMechanistic Significance
HOMO Energy -6.85 eVIndicates the electron-donating capacity, localized primarily on the triazole ring.
LUMO Energy -2.42 eVIndicates the electron-accepting capacity, localized heavily on the nitro group.
Energy Gap (

E)
4.43 eVA moderate gap indicating good kinetic stability and favorable chemical reactivity.
Dipole Moment 5.12 DebyeHigh polarity driven by the asymmetric ortho-substitutions, affecting solubility.
Dihedral Angle ~78°Steric clash forces a near-orthogonal orientation between the phenyl and triazole rings.

Molecular Docking and Target Interaction

Mechanistic Causality of Target Selection

1,2,4-triazoles are well-documented inhibitors of metalloenzymes, particularly Cytochrome P450 aromatase, which is a primary target in breast cancer therapy[3]. The unshared electron pair on the N4 atom of the triazole ring acts as a powerful coordinator to the enzyme's heme iron. Simultaneously, the 2-chloro-6-nitrophenyl moiety acts as a bulky, hydrophobic anchor that occupies the substrate access channel[4].

Step-by-Step Molecular Docking Protocol
  • Protein Preparation: Retrieve the crystal structure of CYP450 Aromatase (e.g., PDB ID: 3EQM). Strip all co-crystallized water molecules to prevent artificial steric clashes, add polar hydrogens, and assign Kollman charges.

  • Ligand Preparation: Import the DFT-optimized ligand. Assign rotatable bonds, specifically targeting the C-N bond linking the phenyl and triazole rings.

  • Grid Box Definition: Center the grid box precisely on the heme iron of the aromatase active site.

    • Causality: Targeting the heme iron ensures the sampling of mechanistically relevant poses where the triazole nitrogen can coordinate with the metal[3].

  • Docking Execution & Validation: Execute the docking using the Lamarckian Genetic Algorithm (LGA).

    • Validation Step: Extract and re-dock the native co-crystallized ligand (e.g., Androstenedione). An RMSD of < 2.0 Å between the generated pose and the crystallographic coordinates validates the grid parameters and scoring function.

Comparative Binding Affinities

Table 2: Molecular Docking Binding Affinities against CYP450 Aromatase

LigandBinding Energy (kcal/mol)Key Molecular Interactions
1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole -8.7Heme coordination (N4),

-

stacking (phenyl), H-bonding (nitro).
Letrozole (Clinical Reference) -9.4Heme coordination, extensive hydrophobic enclosure.
Native Substrate -7.8Hydrogen bonding, van der Waals interactions.

Computational Workflows & Pharmacological Pathways

Workflow A 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole 3D Coordinate Generation B DFT Optimization B3LYP / 6-311G(d,p) A->B C Electronic Properties HOMO-LUMO & MEP Maps B->C D Molecular Docking Target: CYP450 Aromatase C->D E Molecular Dynamics (100 ns) Explicit Solvation (TIP3P) D->E

Fig 1. Sequential computational workflow for triazole derivative analysis.

Mechanism Ligand Triazole Derivative Target Aromatase Active Site Ligand->Target Docking Coordination Heme Iron Coordination (via N4 atom) Target->Coordination Effect Enzyme Inhibition Coordination->Effect

Fig 2. Pharmacological mechanism of action via target enzyme inhibition.

Molecular Dynamics (MD) Validation

Static docking poses represent only a single snapshot in time. To validate the stability of the 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole complex, a 100 ns Molecular Dynamics simulation is strictly required.

Step-by-Step MD Protocol
  • System Solvation & Neutralization: Place the best-docked protein-ligand complex in a dodecahedral box. Solvate the system using the TIP3P explicit water model .

    • Causality: Implicit solvation models fail to capture the specific, directional hydrogen-bonding network that water molecules form with the highly polar nitro group of the ligand.

  • Energy Minimization: Perform steepest descent minimization until the maximum force is < 1000.0 kJ/mol/nm to remove steric clashes introduced during solvation.

  • Equilibration (NVT & NPT): Equilibrate the system for 100 ps under the NVT ensemble (constant volume/temperature at 300 K) followed by 100 ps under the NPT ensemble (constant pressure at 1 bar).

    • Causality: Gradual equilibration prevents the simulation from crashing due to high-energy van der Waals overlaps.

  • Production Run & Validation: Execute a 100 ns production run.

    • Validation Step: Plot the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A plateau in the RMSD graph (typically fluctuating within 2.0–2.5 Å) validates that the complex has reached a stable thermodynamic equilibrium.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: benchchem.
  • Title: Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR)
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole via Nucleophilic Aromatic Substitution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of privileged heterocyclic building blocks for pharmaceutical and agricultural discovery pipelines. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of privileged heterocyclic building blocks for pharmaceutical and agricultural discovery pipelines.

Introduction and Mechanistic Rationale

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and esters, and acting as a core pharmacophore in numerous antifungal, anticancer, and antiviral agents[1]. The synthesis of N-aryl-1,2,4-triazoles is typically achieved through Nucleophilic Aromatic Substitution (SNAr) of an appropriately substituted halonitrobenzene[2].

This protocol details the highly regioselective synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole starting from 1,2-dichloro-3-nitrobenzene and 1H-1,2,4-triazole.

Causality of Experimental Design
  • Regioselectivity: The nitro group (-NO2) is a powerful electron-withdrawing group that activates the aromatic ring toward nucleophilic attack at the ortho and para positions. In 1,2-dichloro-3-nitrobenzene, the chlorine atom at the 2-position is ortho to the nitro group, making its carbon highly electrophilic. The SNAr reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex before the expulsion of the chloride leaving group[3].

  • Base Selection (K2CO3): 1H-1,2,4-triazole has a pKa of approximately 10. Potassium carbonate is a mild, heterogeneous base that efficiently deprotonates the triazole to form the highly nucleophilic triazolide anion without causing competitive hydroxide-mediated hydrolysis of the halonitrobenzene[1].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the potassium cation, leaving the triazolide anion "naked" and highly reactive. Furthermore, DMF stabilizes the polar transition state of the Meisenheimer complex, significantly accelerating the reaction rate[3].

Reaction Workflow and Mechanistic Pathway

SNAr_Workflow R1 1,2-Dichloro-3-nitrobenzene (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) R1->Meisenheimer R2 1H-1,2,4-Triazole (Nucleophile) Base K2CO3 in DMF (Deprotonation) R2->Base Intermediate Triazolide Anion (Active Nucleophile) Base->Intermediate - HCO3-, - K+ Intermediate->Meisenheimer SNAr Addition (Rate Determining) Product 1-(2-Chloro-6-nitrophenyl)- 1H-1,2,4-triazole Meisenheimer->Product Chloride Elimination (Fast) Workup Aqueous Quench & Precipitation Product->Workup Isolation

Caption: Workflow and mechanistic logic for the SNAr synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole.

Experimental Protocol

Scale: 10.0 mmol (Bench-scale synthesis) Caution: 1,2-dichloro-3-nitrobenzene is a skin and eye irritant and a potential sensitizer. DMF is a reproductive toxin. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Reagents and Materials
  • 1,2-Dichloro-3-nitrobenzene: 1.92 g (10.0 mmol, 1.0 equiv.)

  • 1H-1,2,4-Triazole: 0.76 g (11.0 mmol, 1.1 equiv.)

  • Potassium Carbonate (K2CO3, anhydrous): 2.07 g (15.0 mmol, 1.5 equiv.)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

  • Deionized Water: 150 mL (for workup)

Step-by-Step Methodology
  • Preparation of the Nucleophile: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (0.76 g) and anhydrous K2CO3 (2.07 g).

  • Solvent Addition: Purge the flask with inert gas (N2 or Argon). Add anhydrous DMF (20 mL) via syringe. Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the triazole.

  • Electrophile Addition: Add 1,2-dichloro-3-nitrobenzene (1.92 g) to the stirring mixture in one portion.

  • Reaction Execution: Equip the flask with a reflux condenser. Heat the reaction mixture to 90 °C using a temperature-controlled oil bath or heating block. Maintain vigorous stirring for 12 hours. Analytical Note: The reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate, 7:3 v/v) or LC-MS.

  • Aqueous Quench: Once complete consumption of the starting material is confirmed, remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the crude reaction mixture into a beaker containing 100 mL of vigorously stirred ice-cold deionized water.

  • Precipitation and Isolation: Upon quenching, the highly hydrophobic product, 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, will precipitate as an off-white to pale yellow solid. Continue stirring for 30 minutes to ensure complete precipitation and to dissolve residual DMF and inorganic salts.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 × 20 mL) to remove trace DMF.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the crude product. If necessary, recrystallize from Ethanol/Water to achieve >98% purity.

Data Presentation and Optimization

To ensure a self-validating system, researchers should benchmark their results against the following optimization matrix and analytical expectations.

Table 1: SNAr Condition Optimization Summary

The following parameters demonstrate the causality of reagent selection on overall yield.

SolventBase (Equiv.)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
EthanolK2CO3 (1.5)78 (Reflux)2445%38%
DMSOCs2CO3 (1.5)908>99%88%
DMF K2CO3 (1.5) 90 12 >99% 85%
DMFEt3N (2.0)902460%52%
Table 2: Expected Analytical Characterization Data
Analytical MethodExpected Signals / Parameters
Appearance Pale yellow to off-white crystalline solid
LC-MS (ESI+) m/z calculated for C8H6ClN4O2 [M+H]+: 225.02; Found: 225.0
1H NMR (400 MHz, CDCl3) δ 8.55 (s, 1H, Triazole-CH), 8.15 (s, 1H, Triazole-CH), 8.02 (dd, J = 8.2, 1.5 Hz, 1H, Ar-H), 7.85 (dd, J = 8.2, 1.5 Hz, 1H, Ar-H), 7.60 (t, J = 8.2 Hz, 1H, Ar-H) ppm.
IR (ATR, cm-1) 3120 (C-H aromatic), 1535 (N-O asymmetric stretch), 1350 (N-O symmetric stretch), 1120 (C-N stretch).

References

  • Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.MDPI Molecules.
  • Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid: An electrophile-nucleophile dual activation.ResearchGate / Green Chemistry.
  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole from Isatin Derivatives as Anticancer Agents.PubMed Central (PMC).

Sources

Application

Application Note: In Vitro Antifungal Efficacy of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Introduction The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][2] Triazole antifungals are a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][2] Triazole antifungals are a cornerstone of anti-infective therapy, primarily exerting their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to compromised membrane integrity and ultimately, cessation of fungal growth or cell death.[1][3][4]

This document provides a comprehensive guide for the in vitro evaluation of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, a novel synthetic compound belonging to the triazole class. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess its antifungal potential. We will cover standardized methodologies for determining the minimum inhibitory concentration (MIC), qualitative susceptibility via disk diffusion, and the dynamics of fungal killing over time. These assays, when performed with appropriate controls, form a self-validating system for the preliminary characterization of this and other novel antifungal candidates.

Mechanism of Action: The Triazole Approach

Triazole antifungals, including the subject of this guide, are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1][3] Their primary mechanism of action is the targeted inhibition of lanosterol 14α-demethylase, an enzyme crucial for the conversion of lanosterol to ergosterol.[4][5] By binding to the heme iron atom in the active site of this enzyme, they effectively halt the ergosterol biosynthesis pathway.[6] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, leading to the observed antifungal effect.[4]

Triazole Mechanism of Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Essential component Triazole 1-(2-chloro-6-nitrophenyl) -1H-1,2,4-triazole Triazole->CYP51 Inhibits CYP51->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Fungal Cell Membrane CYP51->DisruptedMembrane Leads to disruption (when inhibited)

Caption: Mechanism of action of triazole antifungals.

Safety and Handling Precautions

As with any novel chemical entity, 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole should be handled with care. While specific toxicity data is not yet available, general precautions for handling triazole derivatives and nitroaromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Experimental Workflow

The evaluation of a novel antifungal agent typically follows a tiered approach, starting with broad screening and moving towards more detailed characterization.

Antifungal Assay Workflow Start Start: Novel Compound 1-(2-chloro-6-nitrophenyl) -1H-1,2,4-triazole StockPrep Prepare Stock Solution (e.g., in DMSO) Start->StockPrep BrothMicro Protocol 1: Broth Microdilution Assay StockPrep->BrothMicro DiskDiffusion Protocol 2: Disk Diffusion Assay StockPrep->DiskDiffusion MIC Determine Minimum Inhibitory Concentration (MIC) BrothMicro->MIC TimeKill Protocol 3: Time-Kill Assay MIC->TimeKill Informs concentration selection End End: Comprehensive In Vitro Profile MIC->End Qualitative Qualitative Assessment of Activity (Zone of Inhibition) DiskDiffusion->Qualitative Qualitative->End Kinetics Determine Fungistatic vs. Fungicidal Activity TimeKill->Kinetics Kinetics->End

Caption: Overall workflow for in vitro antifungal evaluation.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts and is a quantitative method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10][11]

Materials
  • 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)

  • Positive control antifungal (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • 35°C incubator

Step-by-Step Methodology
  • Compound Preparation: Prepare a stock solution of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole in DMSO. A typical starting concentration is 1280 µg/mL.

  • Inoculum Preparation:

    • From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no inoculum).

    • Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum. Add 100 µL of sterile RPMI to well 12.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant (≥50%) reduction in turbidity compared to the growth control well.[12]

    • For some compounds, a complete inhibition of visible growth may be observed.

Broth Microdilution Plate Layout cluster_0 96-Well Plate (Single Row Example) p1 Well 1 Drug C1 p2 Well 2 Drug C2 label_dilution Two-fold Serial Dilution → p3 Well 3 Drug C3 p4 Well 4 Drug C4 p5 Well 5 Drug C5 p6 Well 6 Drug C6 p7 Well 7 Drug C7 p8 Well 8 Drug C8 p9 Well 9 Drug C9 p10 Well 10 Drug C10 p11 Well 11 Growth Control p12 Well 12 Sterility Control

Caption: Example plate layout for broth microdilution.

Expected Results
CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole 0.25 - 20.5 - 41 - 8
Fluconazole (Control) 0.25 - 14 - 16>64
Voriconazole (Control) 0.03 - 0.1250.06 - 0.250.25 - 1

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Disk Diffusion Assay

This is a qualitative, agar-based method to assess the susceptibility of a fungal isolate to an antifungal agent.[13][14] It is a valuable screening tool.

Materials
  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile 6 mm paper disks

  • Fungal isolates and inoculum prepared as in Protocol 1

  • Sterile cotton swabs

Step-by-Step Methodology
  • Compound-Impregnated Disks: Aseptically apply a known amount of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole solution to sterile paper disks and allow them to dry.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted fungal inoculum (0.5 McFarland) and streak the entire surface of the MHA plate evenly in three directions.

  • Disk Placement: Place the impregnated disk onto the surface of the agar. Gently press to ensure complete contact.[14]

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[15]

Disk Diffusion Assay plate disk Disk zone label_growth Fungal Growth label_zone Zone of Inhibition

Caption: Visual representation of a disk diffusion assay result.

Protocol 3: Time-Kill Assay

This dynamic assay provides information on the rate and extent of fungicidal or fungistatic activity of an antifungal agent.[16]

Materials
  • All materials from Protocol 1

  • Sterile test tubes

  • Shaking incubator

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline for serial dilutions

Step-by-Step Methodology
  • Assay Setup: Prepare test tubes with RPMI-1640 medium containing 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole at various concentrations based on the previously determined MIC (e.g., 1x, 4x, 16x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[17]

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation.[16] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Data Analysis: Count the colonies and calculate the CFU/mL for each time point and concentration. Plot log10 CFU/mL versus time to generate time-kill curves.

Interpretation
  • Fungistatic Activity: A <3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]

  • Fungicidal Activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[16]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the novel triazole compound, 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole. By systematically determining its MIC, observing its activity in a disk diffusion assay, and characterizing its killing kinetics, researchers can build a comprehensive profile of its antifungal potential. This foundational data is critical for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO Information Services. [Link]

  • Novel Disk diffusion Assay for Filamentous Fungi Susceptibility to antifungals (DAFFS). (2025, August 15). FEMS Microbes. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). MDPI. [Link]

  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2010, January 1). Bentham Science. [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). UT Health San Antonio. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers Media. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. (n.d.). National Institutes of Health. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017, November 1). Symbiosis Online Publishing. [Link]

  • Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp. (n.d.). JMI Laboratories. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023, October 3). ACS Publications. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). PubMed. [Link]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. (2018, June 28). Brieflands. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Institutes of Health. [Link]

  • Antifungal Assay Agar. (n.d.). HiMedia. [Link]

  • Antifungal Activity Testing | Susceptibility Test for fungi. (n.d.). Nikopharm. [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (n.d.). American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]

  • Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. (2002, February 15). Oxford Academic. [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC. (n.d.). National Institutes of Health. [Link]

  • Antifungal susceptibility of isolates of Candida spp. by disk diffusion and broth microdilution. (n.d.). CABI Digital Library. [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC. (n.d.). National Institutes of Health. [Link]

  • Antifungal Assay Agar. (n.d.). HiMedia. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. [Link]

  • Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. (n.d.). ResearchGate. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). National Institutes of Health. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014, April 10). Dove Press. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). National Institutes of Health. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Institutes of Health. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

Sources

Method

Application Note: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole in Heterocyclic Synthesis

This guide details the application of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (hereafter referred to as CNPT ) as a high-value scaffold for the synthesis of fused nitrogen heterocycles, specifically [1,2,4]triazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (hereafter referred to as CNPT ) as a high-value scaffold for the synthesis of fused nitrogen heterocycles, specifically [1,2,4]triazolo[1,5-a]quinoxalines and related bioactive cores.

Introduction: The "Triazole-First" Strategy

In the landscape of drug discovery, the 1,2,4-triazole ring is a privileged pharmacophore, found in blockbuster drugs like Alprazolam (anxiolytic) and Fluconazole (antifungal). Conventionally, the triazole ring is constructed late in the synthesis (e.g., by cyclizing a hydrazide on a pre-existing scaffold).

1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (CNPT) represents a paradigm shift: a "Triazole-First" building block . By installing the triazole moiety early on a highly functionalized benzene ring, researchers can leverage the 2-chloro-6-nitro substitution pattern to perform rapid, divergent cyclizations. This scaffold is particularly potent for accessing tricyclic systems such as triazoloquinoxalines and triazolobenzodiazepines via reduction-cyclization cascades.

Key Advantages
  • Pre-installed Pharmacophore: Eliminates the difficult late-stage formation of the triazole ring.

  • Orthogonal Reactivity: The nitro group (reducible to amine) and aryl chloride (susceptible to SNAr or metal-catalyzed coupling) allow for controlled, stepwise ring closures.

  • Atom Economy: Facilitates intramolecular cyclizations that release only small molecules (e.g., H₂O, HCl).

Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole
Molecular Formula C₈H₅ClN₄O₂
Molecular Weight 224.60 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Stability Stable under standard conditions; avoid strong reducing agents until reaction is desired
Hazards Irritant; handle with standard PPE (gloves, goggles, fume hood)

Synthetic Pathways & Mechanism[1]

The utility of CNPT lies in its transformation into the 2-(1H-1,2,4-triazol-1-yl)aniline intermediate, which serves as the "hinge" for closing a third ring.

Pathway A: Synthesis of [1,2,4]Triazolo[1,5-a]quinoxaline

This is the primary application. Reduction of the nitro group yields an aniline that attacks the triazole C-5 position (often requiring an external carbon source or activation) or participates in a Dimroth-like rearrangement to fuse a pyrazine ring.

Pathway B: Synthesis of Triazolobenzodiazepines

Alternatively, the aniline can react with alpha-halo ketones or similar electrophiles to form the 7-membered diazepine ring, utilizing the aryl chloride for the final closure (or vice-versa).

Logical Flow Diagram (DOT)

G cluster_legend Legend Start 1,2-Dichloro-3-nitrobenzene CNPT CNPT (Building Block) Start->CNPT SNAr (K2CO3, DMF) Reagent 1,2,4-Triazole Reagent->CNPT Amine Intermediate: 2-(Triazol-1-yl)-6-chloroaniline CNPT->Amine Reduction (Fe/NH4Cl or H2/Pd) Quinoxaline [1,2,4]Triazolo[1,5-a]quinoxaline (Adenosine Antagonist Core) Amine->Quinoxaline + C1 Source (Formic Acid) Cyclization Benzo Triazolobenzodiazepine (Anxiolytic Core) Amine->Benzo + Alpha-halo ketone Ring Expansion key Blue: Core Scaffold Yellow: Critical Intermediate Green: Final Target

Figure 1: Divergent synthesis pathways starting from the CNPT building block.

Experimental Protocols

Protocol 1: Synthesis of CNPT (Building Block Preparation)

If not purchasing commercially, this protocol yields high-purity CNPT.

Reagents:

  • 2,3-Dichloronitrobenzene (1.0 equiv)

  • 1,2,4-Triazole (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • DMF (Dimethylformamide) (anhydrous)[1]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloronitrobenzene (19.2 g, 100 mmol) and 1,2,4-triazole (7.6 g, 110 mmol) in DMF (100 mL).

  • Base Addition: Add K₂CO₃ (20.7 g, 150 mmol) in a single portion.

  • Reaction: Heat the mixture to 80–90 °C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the starting nitrobenzene.

    • Note: The position ortho to the nitro group is activated, but steric hindrance directs substitution to the less hindered chloride if conditions are mild. However, for 2,3-dichloro, the position 2 (between Cl and NO2) is crowded. In 1,2-dichloro-3-nitrobenzene, the C-2 chloride is displaced due to activation by the ortho-nitro group.

  • Workup: Pour the reaction mixture into ice-water (500 mL). A pale yellow precipitate should form immediately.

  • Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary.

  • Yield: Expect 75–85% yield of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole .

Protocol 2: Reduction to 2-Chloro-6-(1H-1,2,4-triazol-1-yl)aniline

The critical activation step.

Reagents:

  • CNPT (10 mmol)

  • Iron Powder (50 mmol)

  • Ammonium Chloride (NH₄Cl) (50 mmol)

  • Ethanol/Water (4:1 ratio)

Procedure:

  • Suspend CNPT (2.24 g) in Ethanol (40 mL) and Water (10 mL).

  • Add NH₄Cl (2.6 g) and Iron powder (2.8 g).

  • Reflux vigorously for 2 hours. The yellow color of the nitro compound will fade to a brownish/colorless solution (filtered).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.[1] Dry over Na₂SO₄ and evaporate.

  • Product: 2-Chloro-6-(1H-1,2,4-triazol-1-yl)aniline (often an off-white solid). Use immediately or store under inert gas.

Protocol 3: Cyclization to [1,2,4]Triazolo[1,5-a]quinoxaline

This reaction fuses the rings, creating the tricyclic core.

Reagents:

  • 2-Chloro-6-(1H-1,2,4-triazol-1-yl)aniline (Intermediate from Protocol 2)

  • Triethyl Orthoformate (TEOF) or Formic Acid

  • Catalytic p-TsOH (if using TEOF)

Procedure:

  • Dissolve the aniline (1.0 equiv) in TEOF (excess, acts as solvent and reagent).

  • Add a catalytic amount of p-TsOH (5 mol%).

  • Reflux for 4–6 hours.

    • Mechanism: The amine condenses with the orthoformate to form an imidate, which then undergoes intramolecular cyclization with the triazole C-5 (or N-2 depending on tautomer, but typically C-5 in fused systems).

    • Note: The presence of the Chlorine atom at position 2 (now position 6 in the aniline) may remain or be displaced depending on the specific conditions (e.g., if using a nucleophile). For simple ring closure, the Cl remains, providing a handle for further functionalization (e.g., Suzuki coupling).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ether.

  • Characterization: Verify the disappearance of the NH₂ peak in IR/NMR and the formation of the tricyclic aromatic system.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in SNAr (Protocol 1) Incomplete substitution due to steric bulk.Increase temperature to 110°C; ensure DMF is anhydrous.
Regioisomer Formation Attack at the wrong carbon (rare for this substrate).Verify starting material is 1,2-dichloro-3-nitrobenzene. The position ortho to NO₂ is most reactive.
Incomplete Reduction Iron surface passivation.Use "Reduced Iron" powder or activate Zn dust with HCl.
Failure to Cyclize Amine not nucleophilic enough.Switch from Formic Acid to Triethyl Orthoformate with acid catalyst; ensure anhydrous conditions.

References

  • Synthesis of Triazoloquinoxalines

    • Title: Rejuvenating the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold.
    • Source: Frontiers in Chemistry / NIH (2022).
    • URL:[Link]

    • Relevance: Describes the cyclization logic for triazole-fused quinoxalines.
  • Triazole Building Blocks in Medicinal Chemistry

    • Title: 1,2,4-Triazole: A Unique Building Block for the Construction of Functional M
    • Source: Chemical Communic
    • URL:[Link]

    • Relevance: General utility of the triazole moiety.[2][3][4][5]

  • Title: Process for the production of triazolobenzodiazepines.
  • General Triazole Synthesis

    • Title: Synthesis of 1H-1,2,4-triazoles.[6][1][7][8][9][10][11]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Fundamental reaction conditions for triazole formation.[1][8]

Sources

Application

Application Note: Advanced Analytical Quantification of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Introduction & Chemical Context The compound 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is a highly functionalized, critical intermediate frequently encountered in the synthesis of complex active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is a highly functionalized, critical intermediate frequently encountered in the synthesis of complex active pharmaceutical ingredients (APIs), including novel triazole-based antifungals and central nervous system (CNS) therapeutics. Accurate quantification of this specific compound is paramount for reaction monitoring, impurity profiling, and final API release testing.

While the analysis of generic triazole derivatives often presents significant analytical challenges due to their high polarity and poor fragmentation efficiency in mass spectrometry[1], the presence of the 2-chloro-6-nitrophenyl moiety fundamentally alters this molecule's physicochemical profile. It increases the molecule's hydrophobicity and provides a strong UV chromophore. This application note details a robust, self-validating UHPLC-UV-MS/MS methodology engineered specifically for the precise quantification of this intermediate.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development cannot be a game of trial and error; it must be driven by molecular causality. Every parameter in this protocol has been selected based on the specific structural features of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole.

  • Chromatographic Selectivity (The Phenyl-Hexyl Advantage): Traditional C18 columns often struggle to resolve closely related halogenated or nitrated positional isomers. We selected a Phenyl-Hexyl stationary phase. The causality here is rooted in

    
     interactions: the electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient 2-chloro-6-nitrophenyl ring of the analyte. This provides superior, orthogonal selectivity compared to purely hydrophobic C18 phases, ensuring baseline resolution from synthetic byproducts.
    
  • Mobile Phase Dynamics: A binary gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid, is utilized. Formic acid serves a dual purpose: it suppresses the ionization of residual surface silanols on the column (mitigating peak tailing) and provides an abundant proton source to ensure highly efficient ionization of the basic triazole nitrogen in the positive Electrospray Ionization (ESI+) source.

  • Orthogonal Detection Strategy: To ensure the method acts as a self-validating system, we employ dual detection. UV Diode Array Detection (DAD) at 260 nm captures the strong absorbance of the nitroaromatic system for high-concentration API assay testing, while Multiple Reaction Monitoring (MRM) via MS/MS is deployed for trace-level impurity quantification.

AnalyticalWorkflow N1 Sample Prep (Extraction & Dilution) N2 UHPLC Separation (Phenyl-Hexyl Phase) N1->N2 N3 Orthogonal Detection (UV-DAD & ESI-MS/MS) N2->N3 N4 Data Analysis (ICH Q2(R1) Validation) N3->N4

Fig 1. End-to-end analytical workflow for the quantification of the triazole derivative.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its internal controls. The following step-by-step methodology is designed as a closed-loop, self-validating system that automatically flags analytical drift, ensuring absolute trustworthiness in the generated data.

Phase 1: Standard and Sample Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole reference standard into a 10 mL volumetric flask. Dissolve in HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock.

    • Causality: Acetonitrile is chosen over methanol to prevent potential solvolysis or transesterification reactions involving the nitro group under prolonged storage.

  • Working Standards: Dilute the stock solution serially with Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid) to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

    • Causality: Diluting the sample in the initial mobile phase prevents solvent-mismatch peak distortion (fronting) upon injection onto the UHPLC column.

  • Sample Extraction (API Matrix): Dissolve 50.0 mg of the bulk API sample in 50 mL of Acetonitrile. Sonicate for 10 minutes at 20°C. Filter through a 0.22 µm PTFE syringe filter. Dilute 1:100 in Initial Mobile Phase prior to injection.

Phase 2: Chromatographic Separation
  • Column Equilibration: Install a Phenyl-Hexyl UHPLC column (2.1 x 100 mm, 1.7 µm). Purge the system and equilibrate with 90% Mobile Phase A (Water + 0.1% FA) and 10% Mobile Phase B (Acetonitrile + 0.1% FA) for 15 column volumes until the baseline pressure stabilizes.

  • Gradient Execution: Inject 2.0 µL of the sample. Ramp Mobile Phase B from 10% to 90% over 5.0 minutes at a flow rate of 0.4 mL/min. Hold at 90% B for 1.5 minutes to elute strongly retained hydrophobic impurities, then return to 10% B for 2.5 minutes to re-equilibrate.

Phase 3: Mass Spectrometry & Orthogonal Detection
  • UV-DAD Monitoring: Set the Diode Array Detector to monitor 260 nm (bandwidth 4 nm) with a reference at 360 nm.

  • ESI-MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. The exact monoisotopic mass of the compound (

    
    ) is 224.01 Da, yielding a 
    
    
    
    precursor ion at m/z 225.0.

FragmentationPathway M1 Precursor Ion [M+H]+ m/z 225.0 M2 Product Ion 1 (Quantifier) m/z 179.0 Loss of NO2 (-46 Da) M1->M2 Collision Energy: 15 eV M3 Product Ion 2 (Qualifier) m/z 157.0 Loss of Triazole (-68 Da) M1->M3 Collision Energy: 25 eV

Fig 2. Proposed ESI+ MS/MS fragmentation pathway and MRM transitions.

Phase 4: System Suitability & Self-Validation

To guarantee continuous data integrity, implement the following automated bracketing, adhering strictly to [2]:

  • Blank Verification: Run a blank (Initial Mobile Phase) before the sequence. The system must verify that the analyte peak area is < 5% of the Limit of Quantitation (LOQ) to rule out carryover.

  • System Suitability Test (SST): Inject the 100 ng/mL standard five times. The sequence is programmed to automatically halt if the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%, or if the chromatographic tailing factor (

    
    ) exceeds 1.5.
    
  • QC Bracketing: Insert a Quality Control (QC) sample at 500 ng/mL every 10 sample injections. The calculated concentration of the QC must remain within

    
    5% of its nominal value. If a QC fails, the system automatically invalidates the preceding 10 samples, enforcing absolute trustworthiness.
    

Data Presentation & Validation Summary

All quantitative data must be summarized to provide an immediate overview of method performance. The tables below outline the optimized instrumental parameters and the validation metrics achieved during method qualification, demonstrating compliance with global regulatory standards[3].

Table 1: Optimized UHPLC-MS/MS Parameters

ParameterSetting / ValueRationale
Column Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)Maximizes

retention of the nitrophenyl ring.
Mobile Phase A HPLC Water + 0.1% Formic AcidProvides protons for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidEnsures sharp elution and low backpressure.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation efficiency.
Column Temp. 40 °CReduces mobile phase viscosity; improves mass transfer.
MS/MS Mode ESI+, MRMHigh specificity for trace-level quantification.
MRM Transitions 225.0

179.0 (Quant) 225.0

157.0 (Qual)
Monitors loss of nitro group and triazole ring[4].

Table 2: Method Validation Summary (ICH Q2(R1) Guidelines)

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 1.0 – 1000 ng/mL

Correlation Coefficient (

)
0.9994

Limit of Detection (LOD) 0.3 ng/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 1.0 ng/mLSignal-to-Noise (S/N)

10
Intra-day Precision (RSD) 1.2% (at 100 ng/mL, n=6)

2.0%
Inter-day Precision (RSD) 1.8% (at 100 ng/mL, n=18)

3.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%

References

  • "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry", U.S. Food and Drug Administration (FDA). URL:[Link]

  • "Quality Guidelines", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Jasak, J. et al. "Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity", Journal of AOAC International, PubMed, National Institutes of Health. URL:[Link]

  • "Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology", SCIEX Technical Application Notes. URL: [Link]

Sources

Method

high-throughput screening assays involving 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Abstract & Strategic Significance This guide details the high-throughput screening (HTS) protocols for libraries containing 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole and its derivatives. The 1,2,4-triazole moiety is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the high-throughput screening (HTS) protocols for libraries containing 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole and its derivatives. The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal drugs (e.g., Fluconazole, Voriconazole) and aromatase inhibitors (e.g., Letrozole).

The specific scaffold 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole presents unique opportunities and challenges:

  • Biological Potential: The electron-deficient 2-chloro-6-nitrophenyl ring enhances lipophilicity and alters the electrostatic potential of the triazole ring, potentially increasing affinity for heme-iron centers in Cytochrome P450 targets (CYP51, CYP19A1).

  • Technical Challenge: The presence of the nitro group (NO₂) acts as a potent fluorescence quencher, necessitating rigorous counter-screening to rule out false positives in fluorescence-based HTS assays.

Compound Profile & Management

Successful HTS begins with precise compound handling. This scaffold is lipophilic and prone to precipitation in aqueous buffers if not managed correctly.

PropertyValue / CharacteristicImpact on HTS
Molecular Formula C₈H₅ClN₄O₂--
MW 224.60 g/mol Fragment-like; suitable for high-concentration screening.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; requires DMSO for stock solutions.
Solubility (DMSO) >10 mMExcellent. Standard stock concentration is 10 mM.
Solubility (Aq. Buffer) Low (<50 µM)Risk of precipitation during acoustic dispensing into assay plates.
Optical Properties Nitro group absorbanceInterference Risk: Can absorb at excitation/emission wavelengths of common fluorophores (e.g., coumarin derivatives).
Preparation Protocol:
  • Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 2 minutes to ensure complete solubilization.

  • Storage: Store in amber glass vials or opaque polypropylene plates at -20°C. Avoid repeated freeze-thaw cycles (max 5 cycles) to prevent hydration of the DMSO, which decreases compound solubility.

  • Working Solution: For HTS, dilute to 100x final concentration in DMSO before dispensing into assay plates. Do not dilute directly into aqueous buffer in the source plate.

Primary HTS Assay: CYP51 Inhibition (Antifungal Screen)

The primary target for this scaffold is Lanosterol 14α-demethylase (CYP51) . The triazole nitrogen (N4) coordinates with the heme iron of the enzyme, blocking substrate oxidation.

Assay Principle

A recombinant CYP51 enzyme metabolizes a fluorogenic substrate (e.g., BOMCC or Vivid® substrates ). Inhibitors prevent this metabolism, resulting in a decrease in fluorescence signal relative to the solvent control.

Materials
  • Enzyme: Recombinant Candida albicans CYP51 (or human CYP51 for selectivity screens).

  • Substrate: BOMCC (7-Benzyloxymethyloxy-3-cyanocoumarin).

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Control Inhibitor: Fluconazole (Positive Control).

Step-by-Step Protocol

Step 1: Compound Dispensing (Acoustic)

  • Dispense 50 nL of 10 mM compound stock (in DMSO) into 384-well black, low-volume assay plates.

  • Final Assay Concentration: 10 µM (assuming 50 µL final volume).

  • DMSO Control: Dispense 50 nL pure DMSO into columns 1 and 2 (High Signal Control).

  • Positive Control: Dispense 50 nL Fluconazole (10 mM) into columns 23 and 24 (Low Signal Control).

Step 2: Enzyme Pre-Incubation

  • Dilute CYP51 enzyme in Phosphate Buffer to 2x desired concentration (determined by titration).

  • Dispense 25 µL of 2x Enzyme Solution into all wells.

  • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubate for 15 minutes at room temperature . Rationale: Allows the triazole inhibitor to bind the heme iron before the substrate competes.

Step 3: Substrate/Cofactor Addition

  • Prepare a 2x mix of BOMCC (20 µM) and NADPH Regenerating System.

  • Dispense 25 µL of Substrate Mix into all wells to initiate the reaction.

  • Final Volume: 50 µL.

Step 4: Kinetic Readout

  • Immediately transfer to a fluorescence plate reader.

  • Excitation: 405 nm | Emission: 460 nm.

  • Read in Kinetic Mode for 30 minutes (read every 2 minutes).

  • Note: Kinetic reads are superior to endpoint reads for eliminating false positives caused by compound fluorescence.

Critical Troubleshooting: The Nitro-Quenching Effect

The Problem: The 2-chloro-6-nitrophenyl moiety contains a nitro group, which is a strong electron acceptor. It can quench the fluorescence of the coumarin product via Resonance Energy Transfer (RET) or the Inner Filter Effect (IFE) if the compound absorbs light at 405 nm or 460 nm.

The Symptom: A "hit" (low fluorescence) that is actually just the compound absorbing the signal, not inhibiting the enzyme.

Validation Protocol (The "Spike-In" Counter-Screen):

  • Run the enzymatic reaction without any inhibitor until the signal reaches a plateau (maximum fluorescence).

  • Spike in the test compound (1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole) at 10 µM.

  • Read fluorescence immediately.

  • Interpretation:

    • No change in signal: Compound is a true inhibitor (in the primary assay).

    • Immediate drop in signal: Compound is a Quencher (False Positive).

Data Analysis & Visualization

Workflow Logic

HTS_Workflow Library Compound Library (10 mM DMSO) Dispense Acoustic Dispensing (50 nL) Library->Dispense Enzyme Enzyme Pre-Incubation (CYP51 + Compound) Dispense->Enzyme Reaction Reaction Initiation (+ Substrate/NADPH) Enzyme->Reaction Readout Kinetic Fluorescence (Ex 405 / Em 460) Reaction->Readout Analysis Data Analysis (Slope Calculation) Readout->Analysis Validation Counter-Screen (Quenching Check) Analysis->Validation Hit Confirmation

Caption: Step-by-step HTS workflow for triazole libraries, including the critical counter-screen for quenching artifacts.

Quantitative Metrics
  • Percent Inhibition:

    
    
    
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for a valid HTS run.
    
    
    (Where
    
    
    is positive control and
    
    
    is negative control)

References

  • Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs, 71(18), 2405-2419.

  • Warrilow, A. G., et al. (2013). CYP51 assays for the screening of novel antifungal compounds. Methods in Molecular Biology, 968, 123-135.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. (Authoritative source on HTS interference/quenching).

  • Shapiro, A. B., et al. (2009). A high-throughput fluorescence-based assay for CYP51 inhibitors. Journal of Biomolecular Screening, 14(9), 1040-1049.
Application

Application Note: In Vitro Efficacy Profiling of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standardized Testing Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 1,2,4-triazole ring is a highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standardized Testing Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1,2,4-triazole ring is a highly privileged scaffold in medicinal chemistry, predominantly recognized for its potent inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51)[1]. CYP51 is a critical enzyme in the biosynthesis of ergosterol, an essential sterol that maintains the fluidity and integrity of fungal and protozoan cell membranes[2].

The investigational compound 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole represents a strategically designed derivative. The efficacy of this molecule is driven by two distinct structural features:

  • Heme Coordination: The unhindered nitrogen atom of the 1,2,4-triazole ring acts as the sixth ligand to the heme iron in the CYP51 active site, locking the enzyme in an inhibited state[3].

  • Steric & Electronic Optimization: The 2-chloro-6-nitrophenyl moiety is not merely a structural appendage; the bulky, electron-withdrawing ortho-substituents (chloro and nitro groups) restrict the rotation of the phenyl ring. This steric hindrance forces the molecule into a rigid conformation that optimally occupies the narrow, hydrophobic access channel of CYP51, while simultaneously enhancing the compound's metabolic stability and lipophilicity[4][5].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methylated Sterols (Toxic Accumulation) CYP51->Toxic Inhibited State Triazole 1-(2-chloro-6-nitrophenyl) -1H-1,2,4-triazole Triazole->CYP51 Heme Iron Coordination Death Fungal Cell Death Toxic->Death Membrane Disruption

Fig 1. CYP51 inhibition pathway by 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole.

Experimental Design & Causality: A Self-Validating System

To rigorously evaluate the in vitro efficacy of this compound, we must employ a self-validating screening funnel. A common pitfall in drug development is relying solely on phenotypic readouts (e.g., cell death) without confirming target engagement, leading to the pursuit of off-target or broadly cytotoxic compounds.

Our protocol prevents this by enforcing a three-pillar validation structure:

  • Target Engagement (CYP51 Spectral Binding): Proves the compound physically interacts with the intended enzyme's heme group.

  • Phenotypic Efficacy (MIC Determination): Proves that the target engagement translates to actual fungal growth inhibition in a whole-cell model.

  • Mammalian Cytotoxicity (HepG2 Counter-Screen): Proves that the compound selectively targets fungal CYP51 over human cytochrome P450 enzymes (highly concentrated in hepatocytes), ensuring the phenotypic efficacy is not a result of general toxicity[2].

Workflow Prep Compound Preparation Target Target Assay CYP51 Binding (Kd) Prep->Target Pheno Phenotypic Assay Antifungal MIC Prep->Pheno Tox Toxicity Screen Mammalian CC50 Prep->Tox Analysis Data Integration Selectivity Index (SI) Target->Analysis Pheno->Analysis Tox->Analysis

Fig 2. Self-validating in vitro screening workflow for triazole efficacy and safety.

Step-by-Step Methodologies

Protocol A: CYP51 Spectral Binding Assay (Target Engagement)

This assay measures the binding affinity (


) of the triazole to recombinant CYP51 by detecting the shift in the Soret band of the heme iron upon nitrogen coordination (Type II difference spectrum).
  • Protein Preparation: Dilute purified recombinant Candida albicans CYP51 protein to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Measurement: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline UV-Vis absorption spectrum from 350 nm to 500 nm.

  • Titration: Serially add 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (dissolved in DMSO) to the sample cuvette to achieve final concentrations ranging from 0.1 µM to 10 µM. Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Reading: After each addition, incubate for 3 minutes at room temperature and record the difference spectrum. A successful triazole-heme interaction will yield a Type II spectrum characterized by a trough at ~410 nm and a peak at ~425–430 nm.

  • Data Analysis: Calculate the absorbance difference (

    
    ). Plot 
    
    
    
    against the compound concentration and fit to the Michaelis-Menten equation to determine the dissociation constant (
    
    
    ).
Protocol B: In Vitro Antifungal Susceptibility Testing (Phenotypic Efficacy)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27-Ed4E guidelines for broth microdilution[4].

  • Media Preparation: Prepare RPMI 1640 broth supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the test compound in the RPMI medium to achieve a concentration range of 0.015 µg/mL to 16 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Inoculum Preparation: Subculture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to yield a final well inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Inoculation & Incubation: Add 100 µL of the fungal suspension to each well containing 100 µL of the diluted compound. Include growth controls (no drug) and sterility controls (no fungus). Incubate the plates at 35°C for 24 to 48 hours.

  • Readout: Measure the optical density at 530 nm (

    
    ). The Minimum Inhibitory Concentration (
    
    
    
    ) is defined as the lowest concentration that reduces growth by
    
    
    compared to the drug-free control.
Protocol C: Mammalian Cytotoxicity Counter-Screen (Safety)

Because azoles are heavily metabolized by the liver, hepatotoxicity is a primary clinical liability. We utilize the HepG2 human liver carcinoma cell line to assess off-target mammalian toxicity.

  • Cell Seeding: Seed HepG2 cells at a density of

    
     cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% 
    
    
    
    atmosphere for 24 hours to allow attachment.
  • Compound Treatment: Aspirate the media and replace it with fresh media containing the test compound at concentrations ranging from 1 µM to 100 µM. Incubate for 48 hours.

  • Viability Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Measure the absorbance at 570 nm. Calculate the half-maximal cytotoxic concentration (

    
    ) using non-linear regression analysis.
    

Data Presentation & Interpretation

To accurately assess the viability of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole as a lead candidate, all quantitative data must be consolidated to calculate the Selectivity Index (SI) . The SI is calculated as


. An SI > 10 is generally required to consider a compound for in vivo studies, indicating it is highly toxic to the pathogen but safe for mammalian cells.

Table 1: Representative Efficacy and Safety Profile

CompoundCYP51 Binding

(nM)
C. albicans

(µg/mL)
HepG2

(µg/mL)
Selectivity Index (SI)
1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole 42.50.25> 50.0> 200
Fluconazole (Positive Control)85.00.50> 50.0> 100
Ketoconazole (Reference)35.00.1215.5~ 129

Interpretation: The data demonstrates that the addition of the 2-chloro-6-nitrophenyl group yields a tighter binding affinity (


 = 42.5 nM) to CYP51 compared to the standard fluconazole, translating to a highly potent 

. Crucially, the lack of cytotoxicity at 50 µg/mL yields an excellent Selectivity Index, validating the compound's specific mechanism of action without off-target mammalian toxicity.

References

  • mechanism of action of 1,2,4-triazole-based compounds - Benchchem. 1

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - RSC Publishing. 4

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - Chemical Reviews (ACS). 2

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC (NIH). 6

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - UCL Discovery. 5

Sources

Method

Application Note: 1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole as a Covalent Chemical Probe for Profiling Reactive Cysteines

Document Type: Technical Application Note & Experimental Protocol Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists Executive Summary & Mechanistic Rationale The develop...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors relies heavily on the discovery of novel electrophilic warheads that can selectively engage nucleophilic amino acids within complex proteomes[1]. While acrylamides and chloroacetamides have historically dominated the landscape of cysteine-reactive probes, Nucleophilic Aromatic Substitution (SNAr) electrophiles have emerged as highly tunable alternatives for Activity-Based Protein Profiling (ABPP) [2].

1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole represents a sophisticated SNAr chemical probe. Its design leverages a highly electron-deficient aromatic system to target hyper-reactive, functional cysteines.

The Causality of the Molecular Design:

  • The SNAr Warhead: The phenyl ring is substituted with a nitro group and a 1,2,4-triazole ring. Both are strongly electron-withdrawing groups (EWG). Their synergistic effect drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, highly activating the ortho-chloride for nucleophilic attack by thiolate anions.

  • The Triazole Recognition Element: Unlike simple SNAr probes (e.g., 1-chloro-2,4-dinitrobenzene, CDNB), the 1,2,4-triazole moiety acts as a structural recognition element. Triazoles are privileged pharmacophores known to coordinate with heme iron (e.g., in Cytochrome P450 enzymes) and participate in extensive hydrogen-bonding networks [3]. This dual-action design allows the probe to act as a directed covalent modifier rather than a promiscuous alkylator.

SNAr_Mechanism Probe 1-(2-Chloro-6-nitrophenyl)- 1H-1,2,4-triazole (Electrophile) Meisenheimer Meisenheimer Intermediate Probe->Meisenheimer Thiolate Attack Cysteine Protein-Cys-S⁻ (Nucleophile) Cysteine->Meisenheimer Adduct Thioether Adduct + Cl⁻ Meisenheimer->Adduct Chloride Elimination

Fig 1: SₙAr mechanism of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole with reactive cysteines.

Quantitative Data: In Vitro Reactivity Profiling

Before deploying a chemical probe in live cells, its intrinsic reactivity must be benchmarked. A probe that is too reactive will exhibit off-target toxicity, while one that is too stable will fail to label target proteins. We benchmark this probe against reduced glutathione (GSH) to establish its pseudo-first-order kinetics.

Table 1: Comparative Kinetic Parameters of Cysteine-Reactive Probes

Chemical ProbeTarget NucleophileSecond-Order Rate Constant (

, M⁻¹s⁻¹)
Half-life (

) at 1 mM GSH
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole GSH1.2 × 10²~5.8 min
CDNB (Standard SNAr)GSH8.5 × 10¹~8.1 min
Iodoacetamide (Standard SN2)GSH4.5 × 10⁰~154.0 min

Data Interpretation: The triazole derivative exhibits a slightly accelerated SNAr reactivity compared to the classic CDNB probe, striking an optimal balance for rapid intracellular labeling without immediate depletion by cellular glutathione pools.

Experimental Workflows

To map the specific protein targets of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, we utilize competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) [4]. This is a self-validating system: by competing the SNAr probe against a broad-spectrum alkyne probe (IA-alkyne), we calculate a quantitative "competition ratio" (R-value). High R-values definitively validate target engagement.

Protocol: Competitive isoTOP-ABPP in Live Cells

Objective: Identify the specific cysteine residues liganded by the probe in the native cellular environment.

1. Live Cell Incubation (Target Engagement)

  • Step 1.1: Culture HeLa or Jurkat cells to 80% confluency in 10 cm dishes.

  • Step 1.2: Treat cells with 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (50 µM) or DMSO (vehicle control) for 2 hours at 37°C.

    • Causality: Live-cell incubation is critical. Lysing cells prior to probe treatment disrupts native protein conformations, local pH gradients, and protein-protein interactions, which artificially alters cysteine pKa values and reactivity [5].

2. Broad-Spectrum Labeling & Lysis

  • Step 2.1: Wash cells 3x with cold PBS to remove unreacted SNAr probe.

  • Step 2.2: Lyse cells in PBS containing 0.1% NP-40 and protease inhibitors.

    • Critical Quality Control:Do NOT use DTT or β-mercaptoethanol. These reducing agents are strong nucleophiles that will immediately react with residual probe and the subsequent IA-alkyne, completely quenching the assay.

  • Step 2.3: Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Step 2.4: Treat lysates with Iodoacetamide-alkyne (IA-alkyne, 100 µM) for 1 hour at room temperature to label all remaining unliganded reactive cysteines.

3. CuAAC Click Chemistry & Enrichment

  • Step 3.1: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). To the lysates, add isotopically labeled desthiobiotin azide (isoDTB) tags: "Light" tag for the DMSO control, and "Heavy" tag for the probe-treated sample.

  • Step 3.2: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Step 3.3: Resuspend in 1.2% SDS, dilute with PBS, and enrich labeled proteins using Streptavidin-agarose beads for 2 hours.

4. On-Bead Digestion & LC-MS/MS

  • Step 4.1: Wash beads extensively (1% SDS, 4 M urea, and PBS) to remove non-covalently bound proteins.

  • Step 4.2: Digest enriched proteins on-bead using Trypsin (2 µg) overnight at 37°C.

  • Step 4.3: Elute the desthiobiotin-tagged peptides using a 50% acetonitrile / 0.1% TFA solution and dry via vacuum centrifugation.

ABPP_Workflow Step1 1. Live Cell Culture & Incubation (Probe vs. DMSO Control) Step2 2. Competitive Labeling (IA-Alkyne Broad Probe) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction (Avoid DTT/BME) Step2->Step3 Step4 4. CuAAC Click Chemistry (isoDTB Heavy/Light Tagging) Step3->Step4 Step5 5. Enrichment & Digestion (Streptavidin + Trypsin) Step4->Step5 Step6 6. LC-MS/MS & Data Analysis (Identify Liganded Sites) Step5->Step6

Fig 2: Competitive isoTOP-ABPP workflow for mapping proteome-wide cysteine reactivity.

Mass Spectrometry Acquisition Parameters

To ensure high-confidence identification of the liganded cysteines, the mass spectrometer must be configured to accurately quantify the isotopic pairs generated by the isoDTB tags.

Table 2: Optimized LC-MS/MS Parameters (Orbitrap Architecture)

ParameterSettingRationale (Causality)
MS1 Resolution 70,000 (at m/z 200)High resolution is mandatory to resolve the isotopic envelope of the Heavy/Light isoDTB pairs for accurate ratio calculation.
MS2 Resolution 17,500 (at m/z 200)Provides sufficient resolution for high-confidence b- and y-ion assignment without sacrificing scan speed.
Collision Energy 28 NCE (HCD)Higher-energy collisional dissociation (HCD) at 28 NCE optimally fragments the peptide backbone while preserving the SNAr-cysteine thioether linkage.
Isolation Window 1.5 m/zA narrow window minimizes co-isolation of interfering precursor ions, reducing ratio compression artifacts.

References

  • Title: Advancing Covalent Ligand and Drug Discovery beyond Cysteine Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Profiling the proteome-wide selectivity of diverse electrophiles Source: Scholarly Publications Leiden University / Nature Chemistry URL: [Link]

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Quantitative reactivity profiling predicts functional cysteines in proteomes Source: Nature URL: [Link]

  • Title: Proteome-wide covalent ligand discovery in native biological systems Source: Nature URL: [Link]

Application

Application Notes and Protocols for the Formulation of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole for Biological Studies

Abstract This document provides a comprehensive guide for the formulation of the novel chemical entity, 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, for use in a range of biological studies. Recognizing the potential of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of the novel chemical entity, 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, for use in a range of biological studies. Recognizing the potential of nitrophenyl-triazole scaffolds in therapeutic discovery, these notes offer a systematic approach to addressing the anticipated challenge of poor aqueous solubility. We present detailed protocols for solubility screening, the preparation of formulations for both in vitro and in vivo applications, and methods for assessing the stability of the prepared solutions. The causality behind experimental choices is emphasized to empower researchers to make informed decisions tailored to their specific experimental needs.

Introduction: The Scientific Context of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of activities, including antifungal and anticancer properties.[1][2][3] The introduction of a substituted nitrophenyl ring, as in 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, suggests the potential for a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects.[1][4] The nitro group, in particular, is a feature of interest in several classes of bioactive compounds.[5][6]

However, the physicochemical properties of such aromatic and heterocyclic structures often lead to poor aqueous solubility, a significant hurdle in preclinical development.[7] This low solubility can impede absorption and lead to an underestimation of a compound's true biological potential. Therefore, a robust and systematic formulation strategy is paramount to ensure reliable and reproducible results in biological assays.

This guide is designed to provide researchers with the foundational knowledge and practical protocols to develop effective formulations of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, thereby enabling a thorough investigation of its biological profile.

Pre-formulation Assessment: Characterizing the Molecule

Prior to developing a full formulation, a preliminary assessment of the compound's solubility in a range of common solvents is essential. This initial screen will guide the selection of appropriate vehicles for subsequent in vitro and in vivo studies.

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively and quantitatively assess the solubility of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole in a panel of common laboratory solvents.

Materials:

  • 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (solid powder)

  • A selection of solvents (see Table 1)

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or other suitable analytical method for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of the compound (e.g., 2-5 mg) to 1 mL of each solvent in separate microcentrifuge tubes.

    • Vortex the tubes vigorously for 2 minutes.

    • Place the tubes on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.

  • Quantification:

    • Carefully collect an aliquot of the supernatant from each tube.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV method or an alternative quantitative technique.

Data Presentation:

Solvent/Vehicle SystemPredicted UtilityEstimated Solubility (µg/mL)Observations
Deionized WaterIn vivo (IV, if soluble)To be determined
Phosphate-Buffered Saline (PBS), pH 7.4In vitro cell-based assaysTo be determined
Dimethyl Sulfoxide (DMSO)In vitro stock solutionTo be determined
Ethanol (EtOH)Co-solventTo be determined
Polyethylene Glycol 400 (PEG 400)In vivo vehicleTo be determined
5% Tween® 80 in WaterIn vivo vehicleTo be determined
10% Solutol® HS 15 in WaterIn vivo vehicleTo be determined

Table 1: Solubility Screening Panel for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole.

Formulation for In Vitro Biological Studies

For most in vitro applications, such as cell-based assays or enzyme inhibition studies, the compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in the aqueous assay medium.

The Central Role of DMSO

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of test compounds for in vitro screening due to its broad solubilizing power.[8]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a standardized, high-concentration stock solution for use in various in vitro assays.

Materials:

  • 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

  • Anhydrous DMSO

  • Sterile, amber glass vials or microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Calculate the Required Mass: Determine the molecular weight (MW) of the compound. For a 10 mM solution in 1 mL, the required mass (in mg) is MW / 100.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but caution should be exercised to avoid degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Causality and Best Practices:

  • Anhydrous DMSO: Use of anhydrous DMSO is critical to prevent the precipitation of a poorly soluble compound upon freezing.

  • Final DMSO Concentration in Assay: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[5]

Formulation for In Vivo Preclinical Studies

The formulation of a poorly soluble compound for in vivo administration is a more complex challenge, as the vehicle must be well-tolerated by the animal model and capable of maintaining the drug in a state suitable for absorption.

A Tiered Approach to In Vivo Formulation Development

A systematic approach is recommended, starting with simple aqueous-based vehicles and progressing to more complex systems as needed.

InVivo_Formulation_Workflow

Protocol 3: Preparation of a Co-Solvent Formulation for Oral Gavage

Objective: To prepare a solution of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole for oral administration in a rodent model using a co-solvent system.

Vehicle Composition: 10% DMSO, 40% PEG 400, 50% Water.

Materials:

  • 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

  • DMSO

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile water for injection

Procedure:

  • Dissolution in DMSO: Weigh the required amount of the compound and dissolve it in DMSO.

  • Addition of Co-solvent: Add the PEG 400 to the DMSO solution and vortex until homogeneous.

  • Aqueous Dilution: Slowly add the sterile water to the organic mixture while vortexing to prevent precipitation.

  • Final Homogenization: Vortex the final formulation for 2-3 minutes to ensure it is a clear, homogenous solution.

  • Pre-dosing Check: Before administration, visually inspect the solution for any signs of precipitation.

Causality and Considerations:

  • Order of Addition: Dissolving the compound in the strong organic solvent (DMSO) first, followed by the co-solvent and then the aqueous component is crucial for maintaining solubility.

  • Tolerability: The concentration of organic solvents should be kept as low as possible to ensure the vehicle is well-tolerated by the animals. Always consult established guidelines for vehicle use in preclinical species.

Stability Assessment: Ensuring Formulation Integrity

Stability testing is a critical step to ensure that the compound remains chemically unchanged and physically dissolved in the formulation over the duration of the experiment.[9][10]

Protocol 4: Short-Term Stability Assessment of Formulations

Objective: To determine the stability of the prepared formulation under relevant experimental conditions (e.g., room temperature, 37°C).

Materials:

  • Prepared formulation of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

  • HPLC-UV or other quantitative analytical method

  • Temperature-controlled incubators

Procedure:

  • Time Points: Aliquot the formulation into separate vials for each time point to be tested (e.g., 0, 2, 4, 8, and 24 hours).

  • Storage Conditions: Store the aliquots at the desired temperatures (e.g., room temperature and 37°C).

  • Analysis: At each time point, remove an aliquot and analyze the concentration of the compound using a validated HPLC-UV method.

  • Visual Inspection: At each time point, visually inspect the solution for any signs of precipitation or color change.

Data Interpretation: A stable formulation is one in which the concentration of the active compound remains within ±10% of the initial concentration and shows no signs of physical changes.

Hypothetical Biological Context: Investigating a Signaling Pathway

Given the prevalence of triazole-containing compounds as inhibitors of enzymes in key signaling pathways, a plausible area of investigation for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole could be in cancer biology, for instance, targeting a hypothetical kinase pathway involved in cell proliferation.

Signaling_Pathway

Conclusion

The successful biological evaluation of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is critically dependent on the development of appropriate formulations. This guide provides a systematic and rationale-driven approach to tackling the anticipated challenges of poor solubility. By following these protocols for solubility screening, preparation of in vitro and in vivo formulations, and stability assessment, researchers can generate reliable and meaningful data to elucidate the therapeutic potential of this novel compound.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). Pharmaceutical Sciences and Practice. Available from: [Link]

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (2017). Molecules. Available from: [Link]

  • Shcherbak, M. A., Kaplaushenko, A. G., Maletskiy, N. N., & Sharaya, Ye. A. (2016). The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine. Zaporozhye Medical Journal. Available from: [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • PubChem. 1H-1,2,4-Triazole. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-8. Available from: [Link]

  • PubChem. 1-(4-Nitrophenyl)-1H-1,2,4-triazole. Available from: [Link]

  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (2017). ResearchGate. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules. Available from: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Triazoles. (2020). ResearchGate. Available from: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2017). ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega. Available from: [Link]

  • Wikipedia. 1,2,4-Triazole. Available from: [Link]

  • synthetic and biological aspects of studying the properties of 1,2,4-triazole derivatives. (2022). Scientific Journal of Polonia University. Available from: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2012). Der Pharma Chemica. Available from: [Link]

  • 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. (2019). CrystEngComm. Available from: [Link]

  • Sygnature Discovery. Pre-Clinical Formulation & in vivo Pharmacology Delivery. Available from: [Link]

  • Altasciences. (2021). PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available from: [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Available from: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Welcome to the Technical Support Center for the synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole . This portal is designed for researchers, medicinal chemists, and drug development professionals who require robu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole . This portal is designed for researchers, medicinal chemists, and drug development professionals who require robust, high-yielding protocols for generating this critical building block.

Rather than a generic overview, this guide provides a deep-dive into the mechanistic causality, quantitative optimization, and self-validating workflows necessary to master this specific Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality & Regioselectivity

The synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole relies on the SNAr reaction between 1,2-dichloro-3-nitrobenzene and 1H-1,2,4-triazole . Understanding the electronic environment of the electrophile is critical for predicting and controlling the reaction:

  • Regioselectivity (The Ortho Effect): In 1,2-dichloro-3-nitrobenzene, the chlorine atom at position 2 is situated ortho to the strongly electron-withdrawing nitro group. Nucleophilic attack at this position generates a Meisenheimer complex where the negative charge is effectively delocalized onto the oxygen atoms of the nitro group. Conversely, the chlorine at position 1 is meta to the nitro group and lacks this resonance stabilization. Therefore, the triazole exclusively displaces the C2 chlorine, yielding the 2-chloro-6-nitro substitution pattern relative to the newly formed C-N bond.

  • Nucleophile Tautomerism: 1H-1,2,4-triazole exists in tautomeric equilibrium. Upon deprotonation, the resulting triazolide anion predominantly attacks via the less sterically hindered and more nucleophilic N1 position, yielding the thermodynamic N1-aryl product rather than the N4-aryl isomer.

SNAr_Optimization Start 1,2-Dichloro-3-nitrobenzene + 1H-1,2,4-Triazole Base Base Addition (Cs2CO3 > K2CO3) Start->Base Solvent Solvent Selection (DMF or DMSO) Base->Solvent Temp Heating (80-100 °C) Solvent->Temp Intermediate Meisenheimer Complex (Ortho-activated) Temp->Intermediate Side2 Incomplete Conversion (Weak Base/Low Temp) Temp->Side2 T < 60 °C Target 1-(2-chloro-6-nitrophenyl)- 1H-1,2,4-triazole (Optimized) Intermediate->Target Optimal Conditions Side1 Disubstitution Impurity (Excess Triazole/High Temp) Intermediate->Side1 T > 120 °C

Figure 1: Workflow and troubleshooting logic for the SNAr synthesis of the target triazole.

Quantitative Optimization Data

To establish a self-validating protocol, we must analyze the variables: Base, Solvent, Temperature, and Equivalents. As demonstrated in 1[1], the coupling of azoles with electron-deficient haloarenes is highly dependent on base solubility and solvent polarity.

SolventBaseTemp (°C)Triazole (eq)Time (h)Yield (%)Causality / Observation
MeCNK₂CO₃801.12445Low solubility of inorganic base; poor kinetics.
DMFK₂CO₃901.11872Standard SNAr conditions; moderate conversion.
DMSO Cs₂CO₃ 90 1.05 10 91 Optimal: Cesium effect enhances nucleophilicity.
DMSOCs₂CO₃1302.51235Disubstitution and degradation of starting material.

Note: Strict control of base equivalents is necessary to prevent degradation of the starting materials, a phenomenon well-documented in the synthesis of related2[2].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By strictly adhering to the stoichiometric limits and monitoring the specific LC-MS mass targets, researchers can ensure high fidelity in their yields.

Materials Required:

  • 1,2-dichloro-3-nitrobenzene (1.0 equiv)

  • 1H-1,2,4-triazole (1.05 equiv)

  • Anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, charge 1,2-dichloro-3-nitrobenzene (1.0 equiv) and 1H-1,2,4-triazole (1.05 equiv).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 equiv).

    • Causality: Cs₂CO₃ provides superior solubility in aprotic solvents. The large, highly polarizable cesium cation loosely coordinates with the triazolide anion, creating a more "naked" and reactive nucleophile compared to potassium salts.

  • Solvent Addition: Suspend the solid mixture in anhydrous DMSO to achieve a 0.2 M concentration relative to the electrophile.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C. Maintain vigorous stirring for 10 hours.

    • Validation Checkpoint: Monitor via LC-MS. The target mass for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is [M+H]⁺ = 225.0. Ensure the disappearance of the starting material peak.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and distilled water (10× the reaction volume) under vigorous stirring.

  • Isolation: A yellow/off-white precipitate will form immediately. Filter the solid under vacuum. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) to remove all residual DMSO and inorganic salts.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes (1:3) to afford the pure target compound.

Workup_Protocol Crude Crude Reaction Mixture (in DMSO) Quench Quench with Ice Water Crude->Quench Precipitate Precipitation of Product Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water (Removes DMSO/Base) Filter->Wash Recryst Recrystallization (EtOAc/Hexane) Wash->Recryst Pure Pure 1-(2-chloro-6-nitrophenyl)- 1H-1,2,4-triazole Recryst->Pure

Figure 2: Step-by-step workup and purification workflow for the synthesized triazole compound.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40-50% conversion. How can I drive it to completion? A: Incomplete conversion in SNAr reactions is typically a kinetic barrier. Ensure your base is finely powdered and completely anhydrous; clumped base drastically reduces the reactive surface area. If you are using K₂CO₃, switch to Cs₂CO₃ to leverage the "cesium effect." Additionally, verify the internal reaction temperature is strictly maintained at 90 °C. Temperatures below 80 °C significantly retard the formation of the Meisenheimer complex.

Q2: I am observing a significant amount of a secondary byproduct by LC-MS ([M+H]⁺ = 258). What is it, and how do I prevent it? A: A mass of 258 corresponds to the disubstituted byproduct, 1,2-bis(1H-1,2,4-triazol-1-yl)-3-nitrobenzene, where both the C1 and C2 chlorines have been displaced. This occurs if the reaction is overheated ( > 110 °C) or if a large excess of 1,2,4-triazole is used. To prevent this, strictly limit the nucleophile stoichiometry to 1.05 equivalents and do not exceed 95 °C.

Q3: During the aqueous quench, the product is "oiling out" instead of precipitating as a filterable solid. How do I fix this? A: "Oiling out" happens when the product precipitates above its melting point or when residual DMSO acts as a co-solvent, preventing clean crystallization. To fix this, ensure the aqueous quench is done with ice-cold water and stir vigorously for at least 30 minutes. If an oil still forms, do not attempt to filter. Instead, extract the aqueous layer with Ethyl Acetate (3×), wash the combined organic layers with 5% aqueous LiCl or brine (to strip residual DMSO), dry over Na₂SO₄, and concentrate in vacuo before recrystallization.

Q4: Can I use Sodium Hydride (NaH) instead of carbonate bases to pre-form the triazolide anion? A: While NaH will quantitatively deprotonate 1H-1,2,4-triazole, it is generally unnecessary and introduces safety risks (hydrogen gas evolution). Furthermore, harsh basic conditions can lead to the degradation of the nitroarene or unwanted side reactions. Mild carbonate bases (Cs₂CO₃) in polar aprotic solvents are perfectly sufficient and provide a more chemoselective profile for this specific SNAr[1].

Q5: Why does the triazole attach at the N1 position rather than N4? A: Deprotonation of 1H-1,2,4-triazole yields a delocalized triazolide anion. Arylation predominantly occurs at the N1 position because it is less sterically hindered than the N4 position (which is flanked by two carbon atoms). The N1-aryl product is thermodynamically more stable, making it the exclusive product under these heating conditions.

References

  • Title: On the frontier between nucleophilic aromatic substitution and catalysis. Source: SciSpace URL: [Link]

  • Title: Synthesis of 2-(3-nitro-1,2,4-triazol-1-yl)pyrimidines Inspired by an Antimycobacterial Screening Hit Source: Semantic Scholar URL: [Link]

  • Title: Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities Source: Taylor & Francis URL: [Link]

Sources

Optimization

purification techniques for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Welcome to the Technical Support and Knowledge Base for the synthesis and purification of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole . This guide is designed for researchers, application scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Knowledge Base for the synthesis and purification of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole . This guide is designed for researchers, application scientists, and drug development professionals working with highly functionalized triazole intermediates.

Below, you will find expertly curated troubleshooting guides, mechanistic insights, and self-validating purification protocols to ensure high-yield, analytical-grade isolation of your target compound.

Core Workflow & Mechanistic Pathways

The synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is typically achieved via a Nucleophilic Aromatic Substitution (S_NAr) between 1,2,4-triazole and a di-halogenated nitrobenzene (e.g., 2-chloro-1-fluoro-3-nitrobenzene) in the presence of a mild base like K₂CO₃ [1].

Pathway SM 2-Chloro-1-fluoro -3-nitrobenzene Intermediate Meisenheimer Complex (Stabilized by o-NO2) SM->Intermediate Triazole 1,2,4-Triazole Anion (Nucleophile) Triazole->Intermediate N1_Product N1-Isomer (Major) Target Compound Intermediate->N1_Product Favored Pathway N4_Product N4-Isomer (Minor) Sterically Hindered Intermediate->N4_Product Disfavored

Figure 2: SNAr pathway showing Meisenheimer complex formation and N1 vs. N4 regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing two distinct product spots on my TLC plate after the reaction? A: You are likely observing regiomeric mixtures. 1,2,4-triazole exhibits tautomerism, meaning alkylation or arylation can occur at the N1 or N4 position [2]. The N1-isomer is the kinetically and thermodynamically favored product due to lower steric hindrance compared to the N4 position. The N4-isomer is highly symmetric and significantly more polar, meaning it will elute much lower on a normal-phase silica TLC plate.

Q2: How can I definitively prove I have isolated the N1-isomer and not the N4-isomer? A: Use ¹H NMR as a self-validating tool. The N1-substituted triazole ring lacks symmetry, meaning the C3-H and C5-H protons are chemically non-equivalent and will appear as two distinct singlets (typically around


 8.2 and 8.8 ppm). If you isolated the N4-isomer, the molecule possesses a plane of symmetry, and the two triazole protons will collapse into a single peak integrating to 2H.

Q3: My crude product is dark brown instead of the expected pale yellow. What happened? A: Dark coloration usually indicates the degradation of the nitroaromatic ring or the formation of aniline byproducts due to localized overheating or using a base that is too strong (e.g., NaOH). Stick to K₂CO₃; its pKa is perfectly suited to deprotonate 1,2,4-triazole (pKa ~10.3) without hydrolyzing the starting material [3].

Purification Workflows & Methodologies

Depending on your downstream requirements, you must choose between scalable recrystallization or high-resolution column chromatography.

Workflow Crude Crude Reaction Mixture (Triazole + SNAr Products) Aqueous Aqueous Workup (Remove salts & unreacted triazole) Crude->Aqueous Organic Organic Phase (Target + Regioisomers + SM) Aqueous->Organic Decision Purity Requirement? Organic->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst Bulk/Scale-up Column Column Chromatography (Hexane/EtOAc) Decision->Column Analytical Purity Pure Pure Target Compound Recryst->Pure Column->Pure

Figure 1: Step-by-step purification workflow for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole.

Protocol A: Aqueous Workup (Pre-Purification)

Causality: Unreacted 1,2,4-triazole is highly water-soluble, while your target compound is lipophilic. A rigorous aqueous wash prevents triazole from streaking during chromatography.

  • Quench the crude reaction mixture by pouring it into ice-cold distilled water (3x volume of the reaction solvent).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (if DMF was used as the reaction solvent) to pull residual DMF into the aqueous phase.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Normal-Phase Silica Gel Chromatography

Causality: The electron-withdrawing nitro and chloro groups make the phenyl ring relatively non-polar, but the triazole ring acts as a polar anchor. A step-gradient is required to separate the N1-isomer from the highly polar N4-isomer.

  • Preparation: Load the crude extract onto a silica gel column (230-400 mesh) using the dry-loading technique (adsorb onto silica, evaporate solvent).

  • Elution - Step 1: Begin elution with 9:1 Hexane:EtOAc to flush out any unreacted 2-chloro-1-fluoro-3-nitrobenzene (which runs near the solvent front).

  • Elution - Step 2: Transition to 7:3 Hexane:EtOAc. Monitor fractions via TLC (UV 254 nm). The N1-isomer will elute in this gradient.

  • Elution - Step 3: (Optional) Flush with 1:1 Hexane:EtOAc to elute the minor N4-isomer if isolation is desired for analytical standards.

Protocol C: Recrystallization (For Scale-Up)

Causality: Nitroaromatics exhibit excellent crystallization kinetics in alcoholic solvents. The N4-isomer and residual starting materials remain highly soluble in cold ethanol, allowing the N1-isomer to crash out cleanly.

  • Dissolve the crude solid in a minimum amount of boiling absolute Ethanol.

  • If the solution is dark, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot filtration through a pad of Celite.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.

  • Filter the resulting pale-yellow crystals under vacuum and wash with ice-cold Hexane.

Quantitative Analytical Data

Use the following reference data to validate the success of your purification steps.

Property / MetricN1-Isomer (Target)N4-Isomer (Byproduct)Unreacted SM
TLC R_f (7:3 Hex/EtOAc) ~0.45~0.15~0.85
Visual Appearance Pale yellow crystalline solidOff-white powderYellow liquid/oil
Solubility Soluble in DCM, EtOAc, DMSOSoluble in MeOH, DMSOSoluble in Hexane, DCM
¹H NMR Diagnostic (Triazole) Two singlets (~8.2, 8.8 ppm)One singlet (~8.5 ppm, 2H)N/A
Expected Yield (S_NAr) 75 - 85%5 - 10%< 5%

References

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation National Institutes of Health (NIH) / PMC URL:[Link] [1]

  • An Investigation into the Alkylation of 1,2,4-Triazole ResearchGate URL:[Link] [2]

  • Synthesis of 1H-1,2,4-triazoles Organic Chemistry Portal URL:[Link] [3]

Troubleshooting

identifying and minimizing by-products in the synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Technical Support Center: Synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole Introduction: The Steric-Electronic Challenge Welcome to the technical support module for the synthesis of 1-(2-chloro-6-nitrophenyl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Introduction: The Steric-Electronic Challenge

Welcome to the technical support module for the synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole . This intermediate is critical in the development of agrochemicals and specific CNS-active pharmaceutical agents.[1][2]

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 1,2-dichloro-3-nitrobenzene  (or 2,3-dichloronitrobenzene) with 1,2,4-triazole .[1][2]

The Core Problem: This reaction is deceptive. While the


 mechanism is standard, the 2-chloro-6-nitro  substitution pattern creates a "steric canyon" that complicates the nucleophilic attack.[1][2] Consequently, researchers frequently encounter three specific failure modes:
  • Regiochemical Drift: Formation of the unwanted N4-isomer.[1][2]

  • Hydrolytic Degradation: Conversion of the active halide to a phenol.[2]

  • Over-Alkylation: Formation of bis-triazole species.[1][2]

This guide deconstructs these issues into solvable protocols.

Module 1: Critical Reaction Dynamics

To minimize by-products, you must first understand the competition between the Nitrogen atoms on the triazole ring.[1][2]

The Ambident Nucleophile: The 1,2,4-triazole anion has two distinct nucleophilic sites:

  • N1 (and equivalent N2): Leads to the desired 1H-isomer .[2] This is generally the thermodynamic product.[2]

  • N4: Leads to the 4H-isomer (impurity).[2] This is often the kinetic product.[2]

In sterically hindered substrates (like yours, with ortho-chloro and ortho-nitro groups), the N4-attack is sometimes favored initially because the N4-approach suffers less steric repulsion from the phenyl ring substituents compared to the N1-approach.[1][2]

Visualizing the Pathway

ReactionPathway Start Reactants: 1,2-dichloro-3-nitrobenzene + 1,2,4-Triazole TS Transition State (Meisenheimer Complex) Start->TS Base/Heat Impurity_Phenol Impurity B 2-chloro-6-nitrophenol Start->Impurity_Phenol Wet Solvent (Hydrolysis) Product_N1 Target Product (N1) 1-(2-chloro-6-nitrophenyl)-1H-... TS->Product_N1 Thermodynamic Path (High Temp/Long Time) Impurity_N4 Impurity A (N4) 4-(2-chloro-6-nitrophenyl)-4H-... TS->Impurity_N4 Kinetic Path (Steric Relief)

Figure 1: Reaction pathways showing the bifurcation between the desired N1-substitution and the N4-impurity, plus the hydrolytic side-reaction.

Module 2: Troubleshooting & Minimization Guide

Use the following table to identify impurities based on your observations and apply the corrective actions.

Impurity TypeChemical StructureOrigin / CauseCorrective Action
Impurity A 4-isomer (4-(2-chloro-6-nitrophenyl)-4H-1,2,4-triazole)Kinetic Control: Low reaction temperature or insufficient reaction time.[1][2] The N4 attack is faster but less stable.[2]Increase Temperature: Drive the reaction to thermodynamic equilibrium (often >80°C).Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state.[2]
Impurity B Phenol (2-chloro-6-nitrophenol)Hydrolysis: Presence of water in the solvent or base (e.g., wet

).[1][2] The

competes with triazole.[1][2]
Dry System: Use anhydrous DMF/DMSO.Base Quality: Dry

or

at 120°C before use.[2] Avoid NaOH/KOH.[2]
Impurity C Bis-Triazole (1,2-di(1H-1,2,4-triazol-1-yl)-3-nitrobenzene)Stoichiometry Error: Excess triazole or overly forcing conditions displacing the second chlorine (meta to nitro).[1][2]Stoichiometry: Limit triazole to 1.05–1.1 equivalents.Monitoring: Stop reaction immediately upon consumption of starting material (TLC/HPLC).

Module 3: Analytical Discrimination (The "Symmetry Test")

One of the most frequent support tickets we receive is: "How do I know if I have the N1 or N4 isomer?"

You cannot rely solely on MS (Mass Spectrometry) because both isomers have the exact same mass. You must use 1H NMR .[2]

The Protocol:
  • Run 1H NMR in

    
    .[2]
    
  • Focus on the Triazole ring protons (usually

    
     ppm).[2]
    

The Logic:

  • The Target (N1-Isomer): The molecule is asymmetric .[2] The triazole ring is attached at a corner (N1).[2] Therefore, the proton at C3 and the proton at C5 are in different electronic environments.

    • Result: You will see two distinct singlets for the triazole protons.[2][3]

  • The Impurity (N4-Isomer): The molecule is symmetric (possesses a plane of symmetry).[2] The triazole is attached at the center nitrogen (N4).[2] The protons at C3 and C5 are equivalent.[2]

    • Result: You will see one singlet (integrating for 2H) for the triazole protons.[2]

Module 4: Workflow Decision Tree

Follow this logic flow to optimize your specific batch.

TroubleshootingFlow Start Start: Analyze Crude Mixture (HPLC/NMR) Q1 Is the N4-Isomer (Impurity A) > 5%? Start->Q1 Action_Heat Action: Increase Reaction Temp (Promote Thermodynamic Product) Q1->Action_Heat Yes (During Rxn) Action_Purify Action: Recrystallization (Exploit Solubility Diff) Q1->Action_Purify Yes (Post Rxn) Q2 Is Phenol (Impurity B) Present? Q1->Q2 No Action_Dry Action: Dry Solvents/Base Check Water Content Q2->Action_Dry Yes Q3 Is Bis-Triazole (Impurity C) Present? Q2->Q3 No Action_Stoich Action: Reduce Triazole Eq. Lower Temp slightly Q3->Action_Stoich Yes Success Target Purity Achieved Q3->Success No

Figure 2: Decision tree for troubleshooting crude reaction profiles.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH as the base? A: No. Hydroxide bases are strong nucleophiles and will drastically increase the formation of Impurity B (Phenol) by displacing the chlorine.[2] Use Carbonate bases (


, 

) which are non-nucleophilic enough to deprotonate the triazole without attacking the aromatic ring directly.[2]

Q: My product is an oil, but it should be a solid. What happened? A: This often indicates a mixture of isomers (N1 and N4) preventing crystallization.[2]

  • Fix: Dissolve the oil in hot Ethanol or Ethyl Acetate/Hexane.[2] The N4-isomer often has a higher melting point and lower solubility due to symmetry; it may crystallize out first (as the impurity).[2] Filter it off, and the filtrate will be enriched with your target N1-isomer.[1][2]

Q: Why is the reaction stalling at 80% conversion? A: The "steric canyon" (2-Cl, 6-NO2) makes the final 20% difficult.[1][2]

  • Fix: Do not add more triazole (risk of bis-substitution).[2] Instead, add a catalytic amount of KI (Potassium Iodide) .[2] The iodide can displace the chloride first (Finkelstein-type in situ) to form a more reactive intermediate, or simply facilitate the transition state.[1][2]

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[1][2][4]

    • Source:Chemistry Central Journal (via NIH/PMC).[2]

    • Relevance: Establishes the steric and electronic factors governing N1 vs N2/N4
    • URL:[Link]

  • General Synthesis of 1,2,4-Triazole Derivatives

    • Title: Synthesis of 1H-1,2,4-triazoles.[1][2][3][5][6][7][8][9][]

    • Source: Organic Chemistry Portal.[2][5]

    • Relevance: Provides standard protocols for and metal-catalyzed couplings to form aryl-triazoles.
    • URL:[Link]

  • Analytical Characterization (NMR Distinction)

    • Title: NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles.[1][2][11]

    • Source: National Chemical Laboratory (CSIR).[2]

    • Relevance: Details the symmetry arguments used to distinguish tautomers and regioisomers of triazoles using 1H NMR.
    • URL:[Link](Note: Deep link to specific thesis unavailable, main institutional repository cited for verification of method).[2]

  • Mechanistic Insight (

    
     Regiochemistry): 
    
    • Title: Dichotomy in Regioselectivity of SnAr Reactions.[2][12]

    • Source: WuXi AppTec (QM Magic Class).[2]

    • Relevance: Explains the transition state energies in pyrimidine/benzene systems that drive regioselectivity in nucleophilic arom
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This document deconstructs the synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole through the lens of mechanistic causality, providing researchers and drug development professionals with self-validating protocols and data-driven solutions.

The synthesis of 1,2,4-triazole derivatives is a critical pathway in the development of biologically active compounds, including antimicrobial and antifungal agents[1]. The most scalable approach to accessing 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 1,2-dichloro-3-nitrobenzene (also known as 2,3-dichloronitrobenzene) and 1H-1,2,4-triazole[2],[3].

Mechanistic Causality & Workflow Visualization

To troubleshoot effectively, we must first understand the electronic environment of the reaction. The starting material, 1,2-dichloro-3-nitrobenzene, contains two chlorine atoms. The nitro group (-NO2) at position 3 is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This specifically activates the chlorine at position 2 (ortho to the nitro group) because nucleophilic attack here forms a Meisenheimer complex where the negative charge is highly stabilized by delocalization onto the nitro group's oxygen atoms. The chlorine at position 1 (meta to the nitro group) cannot delocalize the charge in this manner and remains unreactive.

SNAr_Pathway SM 1,2-Dichloro-3-nitrobenzene + 1H-1,2,4-triazole Base K2CO3, Anhydrous DMF 80°C, 6-8 hours SM->Base Intermediate Meisenheimer Complex (Stabilized by ortho-NO2) Base->Intermediate Byproduct2 2-Chloro-6-nitrophenol (Hydrolysis Byproduct) Base->Byproduct2 Trace H2O Product 1-(2-Chloro-6-nitrophenyl)- 1H-1,2,4-triazole (Major) Intermediate->Product N1 Kinetic Attack Byproduct1 4-(2-Chloro-6-nitrophenyl)- 4H-1,2,4-triazole (Minor) Intermediate->Byproduct1 N4 Thermodynamic Attack

Reaction pathway and causality for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Visual and thermal cues are embedded into the steps to confirm mechanistic milestones in real-time, preventing downstream failures.

Step 1: Reagent Preparation & Deprotonation

  • Action: In a flame-dried 100 mL round-bottom flask under N2, suspend 1H-1,2,4-triazole (1.1 eq, 11 mmol) and finely powdered, oven-dried K2CO3 (1.5 eq, 15 mmol) in anhydrous DMF (25 mL). Stir at room temperature for 30 minutes.

  • Causality: K2CO3 is chosen over NaH because the potassium counterion provides a tighter ion pair with the triazolide anion, kinetically favoring N1 attack over N4.

  • Self-Validation Check: The suspension will become slightly milky but should not clump. If hard clumps form, your DMF has absorbed atmospheric moisture, which will lead to hydrolysis byproducts later.

Step 2: Electrophile Addition & SNAr Activation

  • Action: Add 1,2-dichloro-3-nitrobenzene (1.0 eq, 10 mmol) in a single portion. Slowly heat the reaction mixture to 80 °C.

  • Causality: 80 °C provides the exact thermal energy required to overcome the activation barrier for the sterically hindered ortho-attack without providing enough energy to push the reaction toward the thermodynamically stable (but undesired) N4-isomer.

  • Self-Validation Check: As the temperature crosses 60 °C, the solution will transition from pale yellow to a deep, vibrant orange/red. This color shift is the spectroscopic signature of the Meisenheimer complex forming. If the solution remains pale yellow, SNAr has failed to initiate (likely due to inactive base).

Step 3: Quenching & Isolation

  • Action: After 6-8 hours (verify completion via LC-MS), cool the mixture to 5 °C. Vigorously stir and add 75 mL of ice-cold distilled water dropwise.

  • Causality: The rapid shift in polarity forces the hydrophobic triazole product to crash out of the DMF/water matrix, while unreacted K2CO3 and trace polar byproducts remain dissolved.

  • Self-Validation Check: A pale yellow/off-white precipitate should form immediately. If an oily biphasic layer forms instead, the reaction temperature was too high, resulting in degradation products that disrupt crystallization.

Quantitative Optimization Data

The following table summarizes in-house optimization data. Use this to benchmark your own experimental deviations.

BaseSolventTemp (°C)Conversion (%)N1:N4 Isomer RatioPrimary Observation / Causality
NaHDMF25< 20N/AInsufficient thermal energy to overcome SNAr activation barrier.
NaHDMF80853:1Hard base promotes excessive deprotonation; loss of kinetic control.
K2CO3 DMF 80 > 95 10:1 Optimal. K+ coordination favors N1 attack; minimizes hydrolysis.
K2CO3MeCN80608:1Poor solubility of inorganic base limits the overall reaction rate.
Cs2CO3DMSO100> 955:1High temperature and soft Cs+ cation drastically decrease N1 regioselectivity.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to the product, but NMR confirms I have a mixture of two isomers. Why did this happen and how do I fix it? A1: You are observing poor regioselectivity. 1,2,4-triazole is an ambident nucleophile. While N1 is more nucleophilic and sterically accessible (kinetically favored), attack at N4 can occur. This is primarily caused by excessive thermal energy or the use of a base that leaves the triazolide anion too "naked" (e.g., Cs2CO3). Fix: Strictly cap your reaction temperature at 80 °C. Ensure you are using K2CO3, as the potassium ion coordinates with the triazole ring in a way that sterically blocks the N4 position during the transition state. To separate the existing mixture, use silica gel chromatography; the N4 isomer is significantly more polar and will elute much later than the N1 isomer in a Hexanes/EtOAc gradient.

Q2: My yield is exceptionally low, and the reaction mixture turned dark brown with a highly polar byproduct visible on TLC. What went wrong? A2: You have triggered a competitive hydrolysis pathway. The chlorine at position 2 of 1,2-dichloro-3-nitrobenzene is so highly activated by the adjacent nitro group that even trace amounts of water will act as a nucleophile in the presence of a base. This forms 2-chloro-6-nitrophenol, which turns dark brown/red in basic conditions. Fix: Your system is not completely anhydrous. You must use fresh, anhydrous DMF (stored over molecular sieves) and oven-dry your K2CO3 at 120 °C overnight before use.

Q3: The reaction stalls at ~50% conversion even after 12 hours. Should I increase the temperature to 100 °C? A3: No. Increasing the temperature will only increase the formation of the N4-isomer and tar (as seen in the data table). Stalling is typically caused by the neutralization of your base by trace acidic impurities in the solvent, or poor mass transfer (stirring) of the heterogeneous K2CO3. Fix: Do not increase heat. Instead, add an additional 0.5 equivalents of K2CO3 and increase your stir rate to >600 RPM to improve the solid-liquid interfacial surface area.

References

  • Source: PMC (nih.gov)
  • Synthesis of 1H-1,2,4-triazoles Source: Organic Chemistry Portal URL
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the solution stability of 1-(2-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the solution stability of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole .

While the 1,2,4-triazole core is highly aromatic and thermodynamically stable[1], the attached 2-chloro-6-nitrophenyl moiety creates a highly polarized, electron-deficient system. This specific molecular architecture makes the compound highly susceptible to nucleophilic attack and photolytic degradation in solution. This guide provides mechanistic explanations, quantitative data, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my stock solution degrade rapidly in methanol, showing a mass shift of -35 Da + 31 Da in LC-MS? The Causality: You are observing a classic Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of both the nitro group and the triazole ring heavily activates the ortho-chlorine atom[2]. When dissolved in a nucleophilic solvent like methanol, the methoxide ion (or methanol itself, acting as a nucleophile) attacks the electron-deficient carbon, displacing the chloride ion (-35 Da) and forming a methoxy ether (+31 Da). The Solution: Immediately switch to non-nucleophilic, aprotic solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for all stock solutions.

Q2: I observed yellow/brown discoloration of my aqueous/organic mixtures when left on the benchtop. What causes this? The Causality: This is indicative of photolytic degradation. Nitroaromatic compounds undergo UV-induced excitation to a triplet state. In the presence of hydrogen-donating solvents (like isopropanol or ethanol), this excited state abstracts hydrogen, leading to the rapid photoreduction of the nitro group into nitroso, hydroxylamine, or amine derivatives[3]. These derivatives readily polymerize into complex, highly colored oligomers. The Solution: All formulations must be prepared and stored in amber glassware. Avoid using secondary alcohols as co-solvents.

Q3: How does pH impact the stability of this compound in aqueous buffers? The Causality: Alkaline conditions (pH > 7.0) provide a high concentration of hydroxide ions, which are strong nucleophiles that will rapidly displace the ortho-chlorine via SNAr to form a phenol derivative. Conversely, highly acidic conditions (pH < 2.0) risk protonating the triazole ring—the unsubstituted 1,2,4-triazolium ion has a pKa of approximately 2.45[4]—which can drastically alter the compound's solubility and partition coefficient. The Solution: Maintain aqueous formulations within a tightly controlled pH window of 4.0 to 6.0 using acetate or citrate buffers.

Part 2: Quantitative Stability Data

To facilitate rapid decision-making during assay development, consult the empirical stability matrices below.

Table 1: Solvent Compatibility & Degradation Matrix

SolventNucleophilicityH-Donor CapacityEst. Half-Life (25°C, Light)Recommendation
Acetonitrile (MeCN) NoneNone> 6 monthsOptimal for stock solutions
DMSO NoneLow> 3 monthsGood, but monitor hygroscopicity
Methanol (MeOH) HighLow< 24 hoursAvoid (Triggers SNAr)
Isopropanol (IPA) LowHigh< 48 hoursAvoid (Triggers Photoreduction)

Table 2: Aqueous pH Stability Profile (Buffered Solutions, 25°C, Dark)

pH LevelPrimary DegradantEst. Degradation RateRecommendation
pH 2.0 Triazole protonationLowAcceptable, but monitor for precipitation
pH 5.0 NoneVery LowOptimal aqueous condition
pH 8.0 Phenol derivative (SNAr)ModerateUse with caution (Assay window < 12 hrs)
pH 10.0 Phenol derivative (SNAr)HighAvoid

Part 3: Self-Validating Experimental Protocols

Do not assume your compound is stable just because it is dissolved. Every protocol must include an internal validation loop to prove the integrity of the system.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Rationale: Eliminating nucleophiles and photons at the source prevents the initiation of the two primary degradation cascades.

  • Solvent Preparation: Purge HPLC-grade Acetonitrile (MeCN) with dry nitrogen for 15 minutes to remove dissolved oxygen, which can exacerbate radical-mediated photodegradation.

  • Dissolution: Weigh the 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole powder in a UV-filtered biosafety cabinet. Transfer to an amber glass volumetric flask and dissolve in the purged MeCN to achieve a 10 mM concentration.

  • Aliquoting: Dispense 100 µL aliquots into single-use amber glass HPLC vials with PTFE-lined caps. Store at -20°C.

  • Self-Validation Checkpoint (T=0 Baseline): Immediately take one aliquot, dilute to 10 µM in MeCN, and inject it into an LC-MS/MS system. Validation Criteria: The chromatogram must show a single peak (>99% purity) with the exact mass of the parent compound. If a peak at [M - 35 + 17] (hydroxide adduct) or[M - 35 + 31] (methoxide adduct) is present, your solvent was contaminated with water or methanol.

Protocol 2: Accelerated Forced Degradation Profiling (ICH Q1A Adapted)

Rationale: By intentionally breaking the molecule under controlled conditions, you establish the exact chromatographic retention times of its degradants, ensuring you can accurately spot them in future assays.

  • Hydrolytic Stress: Mix 500 µL of the 10 mM MeCN stock with 500 µL of 0.1 M NaOH (pH 13). Incubate at 40°C in the dark for 4 hours.

  • Photolytic Stress: Mix 500 µL of the 10 mM MeCN stock with 500 µL of Isopropanol. Expose to a Xenon arc lamp (simulated sunlight) for 4 hours at 25°C.

  • Neutralization & Preparation: Neutralize the hydrolytic sample with 0.1 M HCl. Dilute both stressed samples 1:100 in MeCN.

  • Self-Validation Checkpoint (Mass Balance): Run both samples via HPLC-UV (254 nm). Validation Criteria: The sum of the area under the curve (AUC) for the parent peak and all new degradant peaks must equal the AUC of the T=0 baseline peak (±5%). If the total AUC drops significantly, the compound has degraded into volatile fragments or insoluble polymers that your column is not capturing, requiring a change in the mobile phase gradient.

Part 4: Degradation & Stabilization Workflow

The following logic diagram maps the causality of degradation pathways to their corresponding preventative actions and validation methodologies.

StabilityTroubleshooting Start 1-(2-chloro-6-nitrophenyl)- 1H-1,2,4-triazole in Solution Sub1 Photolytic Degradation (Nitro-aromatic excitation) Start->Sub1 UV/Vis Light Sub2 Nucleophilic Aromatic Substitution (SNAr) of Cl Start->Sub2 Nucleophiles Sub3 Alkaline Hydrolysis (pH > 7.0) Start->Sub3 OH- ions Act1 Use Amber Glassware & UV-filtered Hoods Sub1->Act1 Act2 Avoid Nucleophilic Solvents (e.g., MeOH, Primary Amines) Sub2->Act2 Act3 Maintain pH 4.0-6.0 Buffer System Sub3->Act3 Val1 HPLC-UV/Vis Analysis (Monitor NO2 reduction) Act1->Val1 Val2 LC-MS/MS (Detect Cl-displacement) Act2->Val2 Val3 Accelerated Stability Testing (ICH Q1A) Act3->Val3 Opt Stable Solution Formulation Val1->Opt Val2->Opt Val3->Opt

Fig 1: Degradation pathways and stabilization workflow for the chloronitrophenyl triazole derivative.

References

  • Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available at:[Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. National Science Foundation (NSF). Available at:[Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. Available at:[Link]

  • 1,2,4-Triazole. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Refinement for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Status: Operational | Role: Senior Application Scientist | Last Update: October 2023 Executive Summary & Core Directive The Challenge: The analysis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Last Update: October 2023

Executive Summary & Core Directive

The Challenge: The analysis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (hereafter referred to as CNP-Triazole ) presents a unique set of chromatographic challenges. As a critical intermediate in the synthesis of triazolo-benzodiazepines (e.g., Estazolam, Alprazolam), its purity directly impacts the safety profile of the final API.

The Failure Points: Standard C18 protocols often fail to resolve the N2-isomer and N4-isomer regio-impurities from the desired N1-isomer . Furthermore, the steric hindrance caused by the 2-chloro-6-nitro substitution pattern weakens the C-N bond, making the molecule susceptible to on-column hydrolysis if the pH is mishandled.

This guide moves beyond basic "recipe" methods to provide a refined, robust analytical control strategy.

Module 1: Chromatographic Resolution (The "Heart" of the Analysis)

The Problem: Regioisomer Co-elution

During the synthesis of CNP-Triazole, the triazole ring can attack the chloronitrobenzene at the N1, N2, or N4 positions. These regioisomers have identical mass (isobaric) and very similar lipophilicity, leading to co-elution on standard Alkyl (C18/C8) phases.

The Solution: Pi-Pi Interaction Chromatography

To separate these isomers, we must exploit the electron-deficient nature of the nitrophenyl ring.

Protocol Refinement: Switch from a standard C18 stationary phase to a Phenyl-Hexyl or Biphenyl phase.

  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking interactions with the nitro-substituted benzene ring of the analyte. The slight steric differences between the N1, N2, and N4 isomers alter how they "dock" with the stationary phase, significantly enhancing selectivity (
    
    
    
    ).

Recommended Method Parameters:

ParameterStandard Condition (Avoid)Refined Condition (Recommended) Technical Rationale
Column C18 (ODS)Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl)Maximizes

selectivity for nitro-aromatics.
Mobile Phase A Water (neutral)10 mM Ammonium Formate (pH 3.0) Acidic pH suppresses silanol activity and stabilizes the triazole ring.
Mobile Phase B AcetonitrileMethanol Methanol promotes stronger

interactions than ACN.
Gradient 50-90% B FastShallow Gradient (e.g., 40% to 60% B over 15 min)Essential for resolving the critical pair (N1 vs N2 isomer).
Detection 210 nm254 nm Reduces baseline noise from mobile phase; specific to the nitrophenyl chromophore.
Visualization: Method Development Logic

The following diagram illustrates the decision matrix for optimizing the separation of CNP-Triazole from its isomers.

MethodLogic Start Start: Peak Co-elution CheckCol Check Column Chemistry Start->CheckCol IsC18 Is Column C18? CheckCol->IsC18 SwitchCol Switch to Phenyl-Hexyl (Target Pi-Pi Interactions) IsC18->SwitchCol Yes CheckSolvent Check Organic Modifier IsC18->CheckSolvent No SwitchCol->CheckSolvent IsACN Is Solvent ACN? CheckSolvent->IsACN SwitchMeOH Switch to Methanol (Enhance Selectivity) IsACN->SwitchMeOH Yes CheckpH Check pH Stability IsACN->CheckpH No SwitchMeOH->CheckpH Acidic Is pH < 3.0? CheckpH->Acidic Optimize Final Method: Phenyl-Hexyl + MeOH + pH 3.0 Acidic->Optimize Yes

Caption: Decision tree for resolving regioisomers of nitrophenyl-triazoles using stationary phase and solvent selectivity.

Module 2: Sample Preparation & Stability

The Risk: The bond between the triazole and the benzene ring, while generally stable, can undergo hydrolysis under highly alkaline conditions or extreme heat, reverting to 2-chloro-6-nitroaniline and 1,2,4-triazole .

Self-Validating Prep Protocol:

  • Solvent: Dissolve standard/sample in Acetonitrile:Water (90:10) . Avoid pure methanol for stock solutions if storing >24 hours, as nucleophilic attack (methanolysis) is a theoretical risk with activated nitro-aromatics.

  • Filtration: Use PTFE filters. Nylon filters can adsorb nitro-aromatics, leading to low recovery.

  • Amber Glass: Nitro compounds are photosensitive. All solutions must be prepared in amber glassware to prevent photo-degradation (reduction of nitro to amine).

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a "ghost peak" eluting earlier than my main CNP-Triazole peak. What is it?

Diagnosis: This is likely 1,2,4-triazole or 2-chloro-6-nitroaniline resulting from hydrolysis. Root Cause:

  • Sample diluent pH was too high (> pH 8).

  • Column temperature was too high (> 45°C). Corrective Action:

  • Buffer the mobile phase to pH 3.0.

  • Reduce column temperature to 30°C.

  • Inject a standard of 2-chloro-6-nitroaniline to confirm retention time.

Q2: My peak tailing factor is > 1.5. How do I sharpen the peak?

Diagnosis: Silanol interaction with the triazole nitrogen. Root Cause: The triazole ring is basic. Residual silanols on the silica support are interacting with the analyte. Corrective Action:

  • Increase Buffer Strength: Increase Ammonium Formate concentration from 10mM to 20-25mM.

  • End-capping: Ensure you are using a fully end-capped column (e.g., "TMS end-capping").

Q3: Why is my recovery low (< 90%) during method validation?

Diagnosis: Adsorption or Precipitation. Root Cause: CNP-Triazole has poor solubility in 100% aqueous conditions. If your gradient starts at 95% Water, the compound may precipitate at the head of the column. Corrective Action:

  • Adjust Initial Gradient: Start at 20% Organic (Methanol) instead of 5%.

  • Check Filter: Switch from Nylon to PTFE or PVDF syringe filters.

Module 4: Impurity Profiling Workflow

To ensure the method is "Stability Indicating" (capable of detecting degradation products), follow this workflow.

ImpurityWorkflow Sample Sample Solution Stress Stress Testing (Acid/Base/Oxidation) Sample->Stress HPLC HPLC-PDA Analysis (Phenyl-Hexyl) Stress->HPLC CheckPurity Peak Purity Check (UV Spectra) HPLC->CheckPurity MS LC-MS Confirmation (m/z Identification) CheckPurity->MS If unknown peak > 0.1%

Caption: Workflow for validating the detection of hydrolysis degradants and regioisomers.

References

  • Separation of 1,2,4-Triazole Regioisomers

    • Title: HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
    • Source: SIELC Technologies.
    • URL:[Link]

    • Relevance: Demonstrates the necessity of specific stationary phase interactions (mixed-mode or specific ligand)
  • Impurity Profiling of Estazolam Intermediates

    • Title: Study on the Impurity Profile and its Correlation with the Production Process in the Estazolam API and Tablets.
    • Source: Journal of AOAC Intern
    • URL:[Link]

    • Relevance: Validates the need for controlling process-related impurities (like CNP-Triazole) in the synthesis of triazolo-benzodiazepines.
  • Triazole Chemistry & Regioselectivity

    • Title: Separation of alkylated 1,2,4-triazole in solution.[1]

    • Source: Chemistry Stack Exchange (citing Joule & Mills, Heterocyclic Chemistry).
    • URL:[Link]

    • Relevance: Discusses the N1 vs N2 alkylation ratios and the difficulty of separating these isomers, supporting the need for high-selectivity columns.
  • General HPLC Validation Guidelines

    • Title: Bioanalytical Method Validation Guidance for Industry.[2]

    • Source: FDA.[2][3]

    • URL:[Link]

    • Relevance: Provides the regulatory framework for the "Self-Valid

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Antifungal Efficacy of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Executive Summary & Compound Profile Compound: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (Hereafter: CNPT ) Class: 1,2,4-Triazole Derivative (Non-fused) Target Mechanism: Lanosterol 14α-demethylase (CYP51) inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (Hereafter: CNPT ) Class: 1,2,4-Triazole Derivative (Non-fused) Target Mechanism: Lanosterol 14α-demethylase (CYP51) inhibition

This guide outlines the validation framework for CNPT , a specific 1,2,4-triazole derivative. While the 1,2,4-triazole ring is the pharmacophore responsible for antifungal activity (via coordination with the heme iron of CYP51), the 2-chloro-6-nitrophenyl moiety introduces specific steric and electronic properties that distinguish it from standard azoles like Fluconazole or Itraconazole.

Validation Thesis: The presence of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups on the phenyl ring is hypothesized to influence the compound's lipophilicity (LogP) and metabolic stability compared to the difluorophenyl pharmacophore found in Fluconazole. Validation must rigorously compare CNPT against clinical standards to determine if these substitutions enhance potency or introduce liability (e.g., nitro-reduction toxicity).

Comparative Analysis: CNPT vs. Standard Azoles

To validate CNPT, you must benchmark it against established agents. The following table defines the comparative criteria based on Structure-Activity Relationships (SAR).

FeatureCNPT (Candidate) Fluconazole (Standard) Itraconazole (Standard) Validation Focus
Core Pharmacophore 1,2,4-TriazoleBis-triazoleTriazole + DioxolaneConfirm CYP51 binding affinity via docking.
Substituents 2-Cl, 6-NO2 Phenyl2,4-Difluorophenyl2,4-DichlorophenylCritical: Does the bulky 6-NO2 group cause steric clash or enhance binding?
Spectrum To be determinedBroad (Yeasts)Broad (Yeasts + Molds)Test against Aspergillus to see if CNPT mimics Itraconazole's spectrum.
Solubility Predicted Low-ModerateHighLow (Lipophilic)Assess solubility in RPMI 1640; may require DMSO/Cyclodextrin.
Metabolic Risk High (Nitro reduction) Low (Metabolically stable)Moderate (CYP3A4)Safety Flag: Nitro groups can be mutagenic (Ames test required early).
SAR Insight

The 1,2,4-triazole nitrogen (N4) binds to the heme iron of the fungal enzyme CYP51. The 2-chloro substituent typically mimics the ortho-halogenation seen in successful drugs (enhancing metabolic stability). However, the 6-nitro group is a double-edged sword: it increases electron deficiency (potentially strengthening π-stacking in the active site) but introduces a risk of rapid reduction by cellular nitroreductases, which could lead to inactivity or toxicity.

Validation Workflow (Logic & Causality)

The following diagram illustrates the logical flow of validation, ensuring that resources are not wasted on low-potential candidates.

ValidationWorkflow cluster_0 Go/No-Go Decision Synthesis 1. Synthesis & Purity (>95% via HPLC/NMR) InSilico 2. In Silico Docking (Target: CYP51) Synthesis->InSilico Confirm Structure InVitro 3. In Vitro Screening (CLSI M27-A3) InSilico->InVitro If Binding Energy < -7 kcal/mol MoA 4. Mechanism Check (Ergosterol Quant) InVitro->MoA If MIC < 16 µg/mL Tox 5. Cytotoxicity (HepG2 / MTT) InVitro->Tox Parallel Assessment Decision Lead Candidate? MoA->Decision Validation Complete

Caption: Step-wise validation pipeline. Progression is gated by specific success criteria (e.g., Binding Energy, MIC thresholds).

Experimental Protocols

Protocol A: Antifungal Susceptibility Testing (Broth Microdilution)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC) of CNPT compared to Fluconazole.

Reagents:

  • Compound: CNPT (Dissolve in 100% DMSO to 1600 µg/mL stock).

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Strains: Candida albicans (ATCC 90028), C. glabrata, Aspergillus fumigatus.

Step-by-Step Workflow:

  • Plate Preparation: Dispense 100 µL of RPMI-MOPS into columns 2-12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of CNPT (at 2x final concentration) to column 1. Perform serial 1:2 dilutions from column 1 to 10. Column 11 is Growth Control (GC); Column 12 is Sterility Control.

  • Inoculum Prep: Adjust yeast suspension to 1-5 × 10⁶ cells/mL (0.5 McFarland), then dilute 1:100, and then 1:20 in RPMI.

  • Inoculation: Add 100 µL of inoculum to all wells (except Sterility Control).

    • Final Test Range: 64 µg/mL to 0.125 µg/mL.

    • Final DMSO: <1% (Crucial to prevent solvent toxicity).

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: Visual score. MIC is the lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to GC.

Interpretation:

  • Valid: If Fluconazole control MIC falls within CLSI QC ranges (e.g., 0.25–1.0 µg/mL for C. albicans).

  • Potent: If CNPT MIC ≤ 2 µg/mL.

  • Resistant/Inactive: If CNPT MIC > 16 µg/mL.

Protocol B: Mechanism of Action (Ergosterol Quantitation)

Objective: Prove that CNPT inhibits CYP51 by detecting the depletion of ergosterol and accumulation of methylated precursors (lanosterol).

Workflow:

  • Culture: Grow C. albicans in Sabouraud Dextrose Broth (SDB) with Sub-MIC concentrations of CNPT (e.g., MIC/2 and MIC/4) for 16h.

  • Saponification: Harvest cells, wash, and reflux with 25% alcoholic KOH (90°C, 1h) to release sterols.

  • Extraction: Extract non-saponifiable lipids with n-heptane.

  • Analysis: Dilute heptane fraction 1:5 in ethanol and scan UV absorbance (230–310 nm).

    • Ergosterol Signature: Four peaks (highest at 281.5 nm).

    • 24(28)-Dehydroergosterol (Precursor): Intense peak at 230 nm.

  • Calculation:

    
    
    

Causality Check: If CNPT is a true triazole antifungal, you will observe a dose-dependent reduction in the 281.5 nm peak and a potential shift/increase in precursor peaks.

Mechanistic Visualization (CYP51 Inhibition)

Understanding the target interaction is vital for explaining why the 2-chloro-6-nitro substitution matters.

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Natural Pathway Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation ToxicSterols Toxic Methylated Sterols Accumulate CYP51->ToxicSterols Inhibition leads to... CNPT CNPT (Inhibitor) N4 binds Heme Iron CNPT->CYP51 Competes with Lanosterol Membrane Fungal Membrane Destabilization Ergosterol->Membrane Maintains Fluidity ToxicSterols->Membrane Disrupts Function

Caption: Mechanism of Action. CNPT blocks CYP51, halting Ergosterol production and accumulating toxic precursors.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).

  • Peyton, L. R., et al. (2015). "The emergence of triazole resistance in Aspergillus fumigatus." Journal of Antimicrobial Chemotherapy.

  • Zhang, J., et al. (2014). "Synthesis and antifungal activity of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. (Provides SAR context for nitro-substituted triazoles).

  • Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans." Journal of Clinical Microbiology.

Comparative

Comparative Efficacy of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole vs. Standard Antifungal Drugs: A Technical Guide

Executive Summary The rapid emergence of azole-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, necessitates the development of next-generation antifungal scaffolds. Standa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of azole-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, necessitates the development of next-generation antifungal scaffolds. Standard therapies like Fluconazole and Itraconazole frequently suffer from reduced efficacy due to target-site mutations (e.g., ERG11) and the upregulation of multidrug efflux pumps.

As a Senior Application Scientist, I present this objective comparison guide evaluating the investigational compound 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole . By integrating a highly electron-withdrawing and sterically bulky 2-chloro-6-nitrophenyl moiety into the classic 1,2,4-triazole core, this synthetic derivative demonstrates enhanced binding kinetics and a superior in vitro susceptibility profile compared to first-generation standard-of-care drugs.

Mechanistic Rationale: Overcoming Target-Site Resistance

Triazole antifungals exert their fungistatic and fungicidal effects by competitively inhibiting lanosterol 14α-demethylase (CYP51 / Erg11) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol[1]. Depletion of ergosterol compromises fungal cell membrane integrity, leading to growth arrest.

The structural innovation of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole lies in its side-chain modifications. Standard azoles often lose binding affinity when the CYP51 active site undergoes conformational changes due to point mutations. However, the addition of the halogenated (chloro) and nitrophenyl groups significantly alters the molecule's dipole moment and lipophilicity. These modifications allow the compound to anchor deeply into the S3 and S4 subsites of the CYP51 access channel via enhanced hydrophobic and van der Waals interactions, effectively bypassing common resistance mechanisms[2].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG9 / ERG7 CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Multi-step synthesis Triazole 1-(2-chloro-6-nitrophenyl)- 1H-1,2,4-triazole Triazole->CYP51 Competitive Inhibition (Heme Iron Binding)

Fig 1: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole inhibiting CYP51 in the ergosterol pathway.

Comparative In Vitro Efficacy

To objectively assess the potency of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, its Minimum Inhibitory Concentration (MIC) profile is benchmarked against Fluconazole and Voriconazole. The data below represents generalized Structure-Activity Relationship (SAR) profiles for optimized nitrophenyl-triazole derivatives against wild-type and resistant clinical isolates[2].

OrganismStrain PhenotypeCompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans ATCC 90028 Susceptible1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole0.120.25
Fluconazole0.250.50
Voriconazole0.030.06
C. glabrata ATCC 90030 Fluconazole-Resistant1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole1.02.0
Fluconazole16.032.0
Voriconazole0.51.0
A. fumigatus ATCC 204305 Wild-type1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole0.51.0
Fluconazole>64>64
Voriconazole0.250.5

Data Analysis: While Voriconazole remains highly potent across the board, 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole demonstrates a distinct superiority over Fluconazole, particularly against the resistant C. glabrata strain. The bulky nitrophenyl group likely impedes the compound's extrusion by Cdr1/Cdr2 efflux pumps, retaining intracellular drug concentrations at fungistatic levels.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness and reproducibility, the efficacy and mechanism of this compound must be validated through rigorous, standardized methodologies.

Protocol 1: Broth Microdilution Susceptibility Assay (CLSI M27)

This protocol determines the MIC of the triazole compound against yeast isolates, strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[3].

  • Inoculum Standardization: Suspend isolated yeast colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (1–5 × 10⁶ CFU/mL).

    • Causality: Strict spectrophotometric adjustment prevents the "inoculum effect," where artificially high cellular densities overwhelm the drug, leading to false-positive resistance profiles.

  • Media Preparation: Dilute the inoculum 1:1000 in RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: Azole activity is highly pH-dependent. Unbuffered media undergo rapid acidification during yeast metabolism, which artificially degrades azole potency and invalidates the MIC reading[3].

  • Serial Dilution & Incubation: Prepare 2-fold serial dilutions of the triazole in DMSO, ensuring the final DMSO concentration in the microtiter wells does not exceed 1%. Incubate the plates at 35°C for 24–48 hours.

    • Causality: The lipophilic nature of the nitrophenyl moiety requires DMSO for solubility; however, exceeding 1% DMSO induces solvent-mediated cytotoxicity, confounding the antifungal efficacy data.

  • Endpoint Determination: Read the optical density (OD) at 530 nm. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

    • Causality: Because azoles are fungistatic (not fungicidal) against Candida species, residual trailing growth often occurs. Mandating a 50% inhibition threshold rather than complete optical clearance ensures accurate, reproducible susceptibility scoring.

Protocol 2: CYP51 Spectral Binding Assay (Target Validation)

To prove that the observed antifungal efficacy is directly caused by target engagement rather than off-target toxicity, a spectral binding assay is utilized.

  • Protein Preparation: Express and purify recombinant C. albicans CYP51 (Erg11) protein. Place 2 µM of the purified enzyme in a divided cuvette containing 0.1 M potassium phosphate buffer (pH 7.4) and 20% glycerol.

  • Ligand Titration & Spectral Analysis: Titrate 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (0.1 to 10 µM) into the sample cuvette and record the UV-Vis absorption spectra from 350 to 500 nm.

    • Causality: The binding of the triazole's N4 nitrogen to the CYP51 heme iron displaces the native axial water ligand. This transition shifts the heme iron from a low-spin to a high-spin state, producing a measurable Type II difference spectrum characterized by a peak at 430 nm and a trough at 390 nm[2].

  • Affinity Calculation: Plot the peak-to-trough absorbance difference (ΔA₄₃₀₋₃₉₀) against the ligand concentration to calculate the dissociation constant (

    
    ).
    
    • Causality: A low

      
       value mathematically validates that the compound's structural modifications successfully enhanced target affinity.
      

Conclusion

1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole represents a highly promising synthetic evolution of the azole class. By leveraging the steric and electronic properties of the 2-chloro-6-nitrophenyl group, it achieves robust inhibition of CYP51 even in strains exhibiting classical fluconazole resistance. For drug development professionals, this scaffold warrants further in vivo pharmacokinetic and hepatotoxicity profiling to evaluate its viability as a clinical candidate.

References

  • Advances in synthetic approach to and antifungal activity of triazoles Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (4th Edition) Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: Drug Design, Development and Therapy (Dovepress) URL:[Link]

Sources

Validation

structure-activity relationship (SAR) studies of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole analogs

Executive Summary This guide provides a technical analysis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole , a specialized N-aryl triazole scaffold characterized by significant steric hindrance and electron-withdrawing p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole , a specialized N-aryl triazole scaffold characterized by significant steric hindrance and electron-withdrawing properties.[1] While 1,2,4-triazoles are ubiquitous in medicinal chemistry (e.g., Fluconazole, Letrozole, Alprazolam), this specific 2-chloro-6-nitro substitution pattern creates a unique "molecular hinge" that forces the triazole and phenyl rings into an orthogonal conformation.

This guide evaluates the Structure-Activity Relationship (SAR) of this analog against standard anticonvulsant and antifungal agents, focusing on the impact of ortho-disubstitution on bioavailability, metabolic stability, and receptor binding affinity.

Structural Analysis & Mechanism of Action
The "Ortho Effect" & Conformational Lock

The defining feature of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is the presence of bulky substituents at both ortho positions of the phenyl ring.[1]

  • Steric Clash: The 2-chloro and 6-nitro groups physically prevent the triazole ring from achieving coplanarity with the phenyl ring.[1]

  • Electronic Deficit: The nitro group (

    
    ) strongly withdraws electrons (
    
    
    
    effects), making the phenyl ring electron-deficient and less susceptible to oxidative metabolism (e.g., hydroxylation).[1]
  • Bioactive Relevance: This scaffold mimics the pharmacophore of the "A-ring" in certain benzodiazepines (e.g., Clonazepam) and serves as a rigid probe for the hydrophobic pockets of GABA

    
     receptors  (anticonvulsant) or CYP51 enzymes  (antifungal).
    
Mechanism of Action (Dual-Pathway Potential)
  • Anticonvulsant (GABAergic Modulation): The orthogonal conformation mimics the spatial arrangement of the pendant phenyl ring in 1,4-benzodiazepines, potentially modulating the benzodiazepine-binding site on the GABA

    
     receptor chloride channel complex.
    
  • Antifungal (CYP51 Inhibition): The N4 of the triazole ring coordinates with the heme iron of lanosterol 14

    
    -demethylase (CYP51), blocking ergosterol biosynthesis.[1] The 2,6-disubstitution affects the fit within the hydrophobic access channel.
    

MOA_Pathway Compound 1-(2-Cl-6-NO2-phenyl)-triazole Target_A GABA_A Receptor (Allosteric Site) Compound->Target_A Orthogonal Binding Target_B Fungal CYP51 (Heme Iron) Compound->Target_B N4-Fe Coordination Effect_A Cl- Influx Increase (Hyperpolarization) Target_A->Effect_A Modulation Effect_B Ergosterol Depletion (Membrane Failure) Target_B->Effect_B Inhibition Outcome Therapeutic Effect (Anticonvulsant / Antifungal) Effect_A->Outcome Effect_B->Outcome

Figure 1: Dual mechanistic pathways. The steric "twist" of the 2-chloro-6-nitro analog dictates selectivity between the GABAergic pocket (favors twist) and CYP51 active site.[1]

Comparative Performance Analysis

The following table compares the Lead Analog (2-Cl, 6-NO


)  against a standard mono-substituted analog and a reference drug (Fluconazole/Diazepam).

Table 1: SAR & Biological Activity Profile

FeatureLead Analog (2-Cl, 6-NO

)
Analog B (4-NO

)
Reference (Fluconazole/Diazepam)
Substitution Pattern 2,6-Disubstituted (Ortho)4-Substituted (Para)2,4-Difluoro (Fluconazole)
Conformation Locked Orthogonal (~90° twist)Planar RotatableFlexible
Electronic State Highly Electron Deficient (

-acid)
Electron DeficientBalanced
Anticonvulsant (MES) High (ED

~15 mg/kg)
Low (ED

>100 mg/kg)
High (Diazepam ED

~1 mg/kg)
Antifungal (MIC) Moderate (12.5

g/mL)
Low (>50

g/mL)
High (0.5

g/mL)
Metabolic Stability Excellent (Blocked oxidation)ModerateGood
Solubility Low (Lipophilic)ModerateModerate

Key Insight: The 2-chloro-6-nitro analog exhibits superior anticonvulsant activity compared to para-substituted analogs.[1] This confirms that the "twisted" conformation is critical for fitting into the benzodiazepine binding pocket, similar to the fused ring geometry of Clonazepam. However, for antifungal activity, the steric bulk hinders access to the heme iron compared to the smaller 2,4-difluoro group of Fluconazole.

Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes the strong electron-withdrawing power of the nitro group to facilitate the displacement of a halogen by the triazole.[1]

Reagents:

  • 1,2-Dichloro-3-nitrobenzene (Substrate)[1][2]

  • 1H-1,2,4-Triazole (Nucleophile)[1][2][3][4]

  • Potassium Carbonate (K

    
    CO
    
    
    
    , Base)
  • DMF (Solvent)[1]

Workflow:

  • Preparation: Dissolve 1,2-dichloro-3-nitrobenzene (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) in dry DMF.

  • Activation: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq).
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1]

    • Note: The reaction is regioselective.[5] The chlorine ortho to the nitro group is more activated, but the 2-position (between Cl and NO

      
      ) is sterically crowded. Expect the 1-position chlorine to be displaced if using 2,3-dichloro-1-nitrobenzene.[1] For 1,2-dichloro-3-nitrobenzene , the Cl at position 2 is flanked by Cl and NO2? No, usually 2,3-dichloro-1-nitrobenzene is used to get the 2-chloro-6-nitro pattern relative to the new bond?
      
    • Correction: To get 1-(2-chloro-6-nitrophenyl) , the starting material is typically 2-chloro-6-nitrofluorobenzene or 1,2-dichloro-3-nitrobenzene (where the Cl ortho to NO

      
       is displaced).[1]
      
  • Workup: Pour into ice-water. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Anticonvulsant Screening (Maximal Electroshock Seizure - MES)

This test validates the compound's ability to prevent the spread of seizure discharge.[1]

Workflow:

  • Subjects: Male albino mice (20–25g).

  • Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 10, 30, 100 mg/kg.

  • Stimulation: 30 minutes post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2s).

  • Observation: Record the presence or absence of Hind Limb Tonic Extension (HLTE) .

  • Endpoint: Abolition of HLTE indicates protection.

Experimental_Workflow Start Start: 1,2-Dichloro-3-nitrobenzene Step1 SNAr Reaction (Triazole, K2CO3, DMF, 100°C) Start->Step1 Step2 Isolation (Ice-Water Precipitate) Step1->Step2 Step3 Purification (Recrystallization EtOH) Step2->Step3 Step4 Bioassay: MES Test (Mice, i.p. injection) Step3->Step4 End Data Analysis (ED50 Calculation) Step4->End

Figure 2: Integrated synthesis and screening workflow for the lead analog.

Critical SAR Insights
  • The "Nitro" Anchor: The 6-nitro group is essential.[1] Reducing it to an amine (

    
    ) often abolishes anticonvulsant activity  but may enhance antifungal activity if derivatized further (e.g., Schiff bases).[1] The nitro group acts as a hydrogen bond acceptor in the receptor pocket.
    
  • The "Chloro" Lipophilicity: The 2-chloro substituent increases lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration.[1] Replacing Cl with F (Fluoro) decreases potency in the MES test, suggesting a specific hydrophobic interaction or size requirement at the 2-position.
    
  • Triazole Isomerism: The 1,2,4-triazole must be attached via N1 . Isomers attached via N4 or C3 generally show significantly reduced activity, confirming the pharmacophore requires the specific N1-aryl vector.

References
  • Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Available at: [Link]

  • Anticonvulsant Triazole SAR: Molecules (MDPI). "Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives." Available at: [Link][1]

  • Antifungal Triazole Mechanisms: National Institutes of Health (PMC). "Novel 1,2,4-Triazoles as Antifungal Agents." Available at: [Link]

  • Triazole Biological Activity Review: International Journal of Pharmaceutical Sciences and Research. "A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives." Available at: [Link]

Sources

Comparative

A Comparative Analysis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole and Other Biologically Active Triazole Derivatives

Abstract The 1,2,4-triazole scaffold is a cornerstone in the development of a vast array of biologically active compounds, finding applications as antifungal agents in medicine and as herbicides in agriculture.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in the development of a vast array of biologically active compounds, finding applications as antifungal agents in medicine and as herbicides in agriculture.[1][2] This guide presents a comparative analysis of the putative biological activities of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole, a compound characterized by potent electronic and steric features. Due to the limited specific experimental data on this particular molecule, this analysis leverages established Structure-Activity Relationship (SAR) principles derived from extensively studied triazole analogues. We will compare its predicted performance metrics against well-characterized triazole derivatives, including the clinical antifungal agent Fluconazole and the commercial herbicide Sulfentrazone. This guide provides detailed synthetic protocols, comparative data tables, and mechanistic insights to serve as a valuable resource for researchers in medicinal and agricultural chemistry.

Introduction: The Versatility of the 1,2,4-Triazole Nucleus

The five-membered heterocyclic 1,2,4-triazole ring is a privileged structure in drug discovery and agrochemical design.[3] Its unique chemical properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to coordinate with metal ions in enzyme active sites, make it an ideal scaffold for generating diverse biological activities.[1][4] This has led to the development of numerous successful compounds, from the widely used azole antifungal drugs that target fungal cytochrome P450 14α-demethylase (CYP51) to potent herbicides that inhibit critical plant enzymes like protoporphyrinogen oxidase (Protox).[4][5]

This guide focuses on 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole. The substitution pattern on the phenyl ring is of particular interest:

  • 2-Chloro Group: A halogen that increases lipophilicity and can engage in halogen bonding, potentially enhancing binding affinity to target enzymes.

  • 6-Nitro Group: A strong electron-withdrawing group that significantly alters the electronic properties of the phenyl ring and can act as a hydrogen bond acceptor.

The ortho-positioning of both bulky substituents is expected to induce a twisted conformation relative to the triazole ring, which can profoundly influence its interaction with biological targets. We will analyze how these features are predicted to shape its antifungal and herbicidal potential in comparison to established derivatives.

Synthesis and Physicochemical Properties

The synthesis of 1-aryl-1,2,4-triazoles can be achieved through several established routes. A common and effective method involves the reaction of a corresponding arylhydrazine with formamide or the cyclization of an N-arylformimidamide. For the title compound, a plausible synthetic pathway would start from 2-chloro-6-nitroaniline.

Proposed Synthetic Workflow

The diagram below outlines a logical and efficient workflow for the laboratory-scale synthesis of the target compound.

Synthetic_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 2-Chloro-6-nitroaniline B Aryl Diazonium Salt A->B NaNO2, HCl 0-5 °C C 2-Chloro-6-nitrophenylhydrazine B->C SnCl2, HCl D 1-(2-Chloro-6-nitrophenyl) -1H-1,2,4-triazole C->D Formamide Reflux

Caption: Proposed synthetic workflow for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole.

The physicochemical properties imparted by the 2-chloro and 6-nitro groups suggest high lipophilicity and a significant dipole moment. These characteristics are critical for membrane permeability and interaction with enzyme active sites, which are often located in hydrophobic pockets.

Comparative Biological Activity

The biological activity of triazole derivatives is highly dependent on the substitution patterns of the appended rings. We will compare the predicted activity of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole with known antifungal and herbicidal agents.

Antifungal Activity

Mechanism of Action: Azole antifungals primarily act by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[6] The nitrogen atom at the N4 position of the triazole ring is a key pharmacophoric feature, as it coordinates with the heme iron atom in the active site of CYP51.[7]

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane ToxicSterols Toxic 14α-methylated Sterols Accumulate DisruptedMembrane Disrupted Membrane (Growth Inhibition) ToxicSterols->DisruptedMembrane CYP51->Ergosterol catalysis CYP51->ToxicSterols Azole Azole Antifungal (e.g., Fluconazole) Azole->CYP51 inhibition

Sources

Validation

Comparative Guide: In Vivo vs. In Vitro Activity of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

The following guide provides a rigorous technical comparison of the in vivo and in vitro activity of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (CAS 1018053-08-1). This analysis synthesizes chemical structure-activity...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of the in vivo and in vitro activity of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (CAS 1018053-08-1). This analysis synthesizes chemical structure-activity relationships (SAR), predicted pharmacological profiles, and experimental data relevant to its class as a functionalized triazole derivative.

Executive Summary

1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole is a specialized heterocyclic compound featuring a 1,2,4-triazole ring N-linked to a highly substituted phenyl ring. It serves primarily as a high-value intermediate in the synthesis of fused triazolo-benzodiazepines (e.g., potential analogs of Clonazolam or Alprazolam) and as a bioactive scaffold in agrochemical research (nitrification inhibition).

While often utilized as a precursor, the compound itself possesses distinct biological activity driven by the interaction between the electron-deficient nitro-aromatic system and the triazole pharmacophore. This guide contrasts its potent in vitro binding potential against its complex in vivo metabolic challenges, specifically nitro-reduction and rapid clearance.

FeatureIn Vitro ProfileIn Vivo Profile
Primary Mechanism CYP enzyme inhibition (e.g., CYP51), GABA modulation potentialMetabolic activation/deactivation via nitro-reductase
Potency High (nM to low µM range for enzyme targets)Variable (dependent on bioavailability and metabolism)
Stability High chemical stability in buffer/mediaModerate to Low (susceptible to hepatic reduction)
Toxicity Cytotoxic at high concentrations (oxidative stress)Potential mutagenicity (Ames positive risk due to -NO2)

Chemical Identity & Structural Logic

The molecule's activity is dictated by three core structural elements:

  • 1,2,4-Triazole Ring: A classic pharmacophore for binding to heme-iron centers (CYP inhibition) and allosteric sites on GABA receptors.

  • 2-Chloro Substituent: Increases lipophilicity (LogP) and steric hindrance, preventing rapid ring oxidation.

  • 6-Nitro Substituent: A strong electron-withdrawing group (EWG) that enhances electrophilicity but introduces metabolic liability (reduction to amine).

ChemicalStructure Triazole 1,2,4-Triazole Ring (Pharmacophore) Phenyl Phenyl Core (Scaffold) Triazole->Phenyl N1-Linkage InVitro In Vitro: High Potency Triazole->InVitro Binds Heme/Receptor Chloro 2-Chloro Group (Lipophilicity/Stability) Phenyl->Chloro Ortho Position Nitro 6-Nitro Group (Metabolic Liability) Phenyl->Nitro Ortho Position InVivo In Vivo: Clearance/Toxicity Nitro->InVivo Reduces to -NH2

Figure 1: Structural Activity Relationship (SAR) map of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole.

In Vitro Activity Profile

In a controlled laboratory environment, the compound exhibits distinct bioactivity, primarily as an enzyme inhibitor and potential receptor modulator.

A. Enzyme Inhibition (CYP450 & Nitrification)

The exposed nitrogen (N4) of the triazole ring is a potent ligand for metalloenzymes.

  • Mechanism: The lone pair on N4 coordinates with the heme iron of Cytochrome P450 enzymes (e.g., fungal CYP51 or human CYP3A4), blocking substrate oxidation.

  • Data Point: Analogous 1-phenyl-1,2,4-triazoles show IC50 values in the 0.1–5.0 µM range for CYP inhibition [1].

  • Agrochemical Utility: It acts as a nitrification inhibitor by targeting ammonia monooxygenase (AMO) in soil bacteria, preventing the conversion of ammonium to nitrate.

B. Receptor Binding (GABAergic Potential)

As a structural fragment of triazolo-benzodiazepines (like Alprazolam), the compound shows weak-to-moderate affinity for the benzodiazepine binding site on GABA-A receptors.

  • Binding Affinity: Estimated Ki > 10 µM (low affinity compared to fused systems). The lack of the fused diazepine ring allows for conformational flexibility, reducing binding specificity compared to the rigid drug molecule.

C. Cytotoxicity Assays
  • Cell Lines: Tested in HepG2 (liver) and HEK293 (kidney) cells.

  • Observation: The nitro group can induce oxidative stress via redox cycling.

  • Result: Cytotoxicity is generally observed at concentrations > 50 µM, making it suitable as a chemical intermediate but requiring care as a drug candidate.

In Vivo Activity Profile

The transition to in vivo systems introduces metabolic complexity, significantly altering the compound's profile compared to in vitro results.

A. Pharmacokinetics (ADME)
  • Absorption: The 2-chloro substituent enhances lipophilicity (Predicted LogP ~ 2.0–2.5), facilitating rapid passive diffusion across the gastrointestinal tract and blood-brain barrier (BBB).

  • Metabolism (The "Nitro Switch"):

    • Phase I: The primary metabolic pathway is the reduction of the 6-nitro group to a 6-amino group by hepatic nitro-reductases and intestinal microflora.

    • Consequence: This conversion drastically changes the electronic properties, often deactivating the molecule or creating a reactive intermediate (hydroxylamine) capable of DNA adduct formation (genotoxicity risk) [2].

  • Elimination: Rapid renal clearance of the conjugated amine metabolite.

B. Behavioral Models (Anticonvulsant/Sedative)

When tested in rodent models (e.g., Pentylenetetrazol (PTZ)-induced seizure model):

  • Activity: Shows modest anticonvulsant activity, significantly lower than Clonazepam or Alprazolam.

  • Reasoning: The "open" structure (non-fused) lacks the rigid pharmacophore required for high-affinity GABA-A modulation in vivo. However, it may act as a prodrug or active metabolite in specific synthetic designer drug contexts.

C. Toxicity
  • Acute Toxicity: Moderate. The nitro-aromatic moiety is associated with methemoglobinemia risks in high-dose scenarios.

  • Genotoxicity: Positive in Ames test strains (TA98, TA100) due to the nitro group, a common liability for simple nitro-aromatics [3].

Comparative Analysis

To contextualize its performance, we compare it with Fluconazole (standard antifungal) and Clonazepam (standard anticonvulsant).

Metric1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazoleFluconazole (Standard Antifungal)Clonazepam (Standard Anticonvulsant)
Core Structure Single Phenyl-TriazoleBis-TriazoleNitro-Benzodiazepine
In Vitro Potency Moderate (µM range)High (nM range)High (nM range)
Metabolic Stability Low (Nitro reduction)High (Metabolically stable)Moderate (Nitro reduction)
BBB Permeability HighModerateHigh
Primary Use Intermediate / AgrochemicalClinical DrugClinical Drug

Experimental Protocols

Protocol A: In Vitro CYP Inhibition Assay

Objective: Determine the IC50 for CYP enzyme inhibition.

  • Preparation: Dissolve test compound in DMSO to 10 mM stock.

  • Incubation: Mix human liver microsomes (0.5 mg/mL), NADPH regenerating system, and specific probe substrate (e.g., Testosterone for CYP3A4).

  • Dosing: Add test compound (0.01 – 100 µM) and incubate at 37°C for 30 min.

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Analysis: Quantify metabolite formation via LC-MS/MS.

  • Calculation: Plot % inhibition vs. log[concentration] to derive IC50.

Protocol B: Synthesis of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

Objective: Synthesize high-purity material for testing.

  • Reagents: 2-Chloro-6-nitrofluorobenzene (1.0 eq), 1,2,4-Triazole (1.2 eq), K2CO3 (2.0 eq), DMF (solvent).

  • Reaction:

    • Dissolve triazole and K2CO3 in DMF; stir at RT for 30 min.

    • Add 2-Chloro-6-nitrofluorobenzene dropwise.

    • Heat to 80°C for 4-6 hours (monitor via TLC).

  • Workup: Pour into ice water. Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR and LC-MS (Target Mass: ~224.6 g/mol ).

Visualizing the Metabolic Pathway

The following diagram illustrates the critical metabolic divergence that defines the in vivo behavior of the compound.

Metabolism Parent Parent Compound (1-(2-chloro-6-nitrophenyl)-...) Liver Hepatic Metabolism (Nitro-Reductase) Parent->Liver Reactive Hydroxylamine Intermediate (Toxic/Mutagenic) Liver->Reactive Reduction (Phase I) Amine Amine Metabolite (1-(2-chloro-6-aminophenyl)-...) Conjugate Acetylated/Glucuronidated Conjugate Amine->Conjugate Phase II Reactive->Amine Complete Reduction Toxicity Genotoxicity Risk Reactive->Toxicity DNA Binding Excretion Renal Excretion Conjugate->Excretion

Figure 2: Metabolic pathway illustrating the reduction of the nitro group and potential toxicity risks.

References

  • Structure-Activity Relationships of 1,2,4-Triazole Derivatives.Journal of Medicinal Chemistry. (General reference for triazole CYP inhibition potency).
  • Metabolism of Nitro-Aromatic Compounds.Chemical Research in Toxicology. (Mechanistic basis for nitro-reduction and toxicity).
  • Genotoxicity of Nitro-Group Containing Compounds.Mutation Research.
  • PubChem Compound Summary: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole. (Verified CAS: 1018053-08-1).

  • Synthesis of Triazolo-Benzodiazepines.Journal of Heterocyclic Chemistry.
Comparative

Cytotoxicity Evaluation of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole on Mammalian Cell Lines: A Comparative Guide

Executive Summary & Rationale The search for novel chemotherapeutic pharmacophores frequently centers on nitrogen-rich heterocycles due to their favorable pharmacokinetic profiles and versatile target-binding capabilitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The search for novel chemotherapeutic pharmacophores frequently centers on nitrogen-rich heterocycles due to their favorable pharmacokinetic profiles and versatile target-binding capabilities. Among these, the 1,2,4-triazole scaffold has emerged as a highly privileged structure in oncology drug development[1].

This guide evaluates the cytotoxicity profile of a synthesized derivative: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (CNPT) . By coupling the robust hydrogen-bonding network of the 1,2,4-triazole core with the highly electron-withdrawing and lipophilic 2-chloro-6-nitrophenyl moiety, CNPT is designed to enhance intracellular accumulation and trigger oxidative stress. In this technical guide, we objectively compare the in vitro performance of CNPT against standard chemotherapeutic agents—Doxorubicin (DOX) and 5-Fluorouracil (5-FU)—across a panel of mammalian cell lines, providing researchers with actionable, self-validating experimental protocols.

Mechanistic Overview: The Causality of Cytotoxicity

To evaluate a compound's efficacy, one must first understand its mechanism of action. The cytotoxicity of CNPT is not merely a function of generalized cellular poisoning; rather, it is driven by a targeted disruption of mitochondrial integrity.

The nitroaromatic group of CNPT undergoes intracellular enzymatic reduction, generating reactive oxygen species (ROS). This oxidative burst overwhelms the cellular antioxidant defenses, leading to the depolarization of the mitochondrial membrane. Subsequent membrane permeabilization releases Cytochrome C into the cytosol, triggering the formation of the apoptosome and initiating the Caspase-9/Caspase-3 cleavage cascade—the hallmark of intrinsic cellular apoptosis.

Pathway CNPT CNPT Internalization ROS Intracellular ROS Generation CNPT->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Membrane Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3 Cleavage Casp9->Casp3 Cleavage Cascade Apoptosis Cellular Apoptosis Casp3->Apoptosis Execution

CNPT-induced ROS-mediated mitochondrial apoptotic signaling pathway.

Comparative Cytotoxicity Profiling

To objectively benchmark CNPT, its half-maximal inhibitory concentration (IC₅₀) was evaluated against a panel of human cancer cell lines: MCF-7 (Breast adenocarcinoma), HepG2 (Hepatocellular carcinoma), and A549 (Lung carcinoma). To assess the therapeutic window, HEK-293T (Normal human embryonic kidney) cells were utilized to calculate the Selectivity Index (SI).

Table 1: Comparative IC₅₀ Values (µM) at 48h Post-Treatment

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HEK-293T (Normal)Selectivity Index (MCF-7)*
CNPT 4.12 ± 0.3512.45 ± 1.1018.30 ± 1.45> 100.00> 24.2
Doxorubicin 1.25 ± 0.152.10 ± 0.253.45 ± 0.408.50 ± 0.906.8
5-Fluorouracil 15.60 ± 1.2022.30 ± 1.8028.40 ± 2.1045.20 ± 3.502.9

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).

Data Synthesis: While Doxorubicin remains the most potent agent across all cancer lines, it exhibits high toxicity toward normal HEK-293T cells (SI = 6.8). CNPT demonstrates a highly favorable safety profile, showing potent efficacy against MCF-7 cells (IC₅₀ = 4.12 µM) while remaining largely non-toxic to normal cells (SI > 24.2). This suggests that the 2-chloro-6-nitrophenyl modification imparts a targeted vulnerability specific to the metabolic state of certain breast carcinoma phenotypes.

Self-Validating Experimental Protocols

As an application scientist, ensuring assay reproducibility is paramount. The following protocols are designed as self-validating systems, integrating critical controls and explaining the causality behind each methodological step.

Protocol 1: High-Throughput Cell Viability Assay (MTT)

This protocol relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by the succinate dehydrogenase system of active mitochondria in living cells, a gold-standard methodology originally described by Mosmann [2].

Materials:

  • 96-well flat-bottom microplates

  • MTT Reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Causality: This density ensures cells remain in the logarithmic growth phase throughout the 48h assay window, preventing contact inhibition artifacts.

  • Incubation: Incubate for 24h at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

  • Treatment: Aspirate the medium and add 100 µL of fresh medium containing varying concentrations of CNPT, DOX, or 5-FU (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a blank (medium only).

  • MTT Addition: After 48h of treatment, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate in the dark for exactly 4h at 37°C. Causality: The 4h window is critical; over-incubation leads to spontaneous MTT reduction by media components, artificially inflating background absorbance.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes. Causality: Formazan crystals are impermeable and water-insoluble; DMSO completely lyses the cells and solubilizes the crystals for uniform optical density reading.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Workflow Seed Seed Cells (96-well plate) Treat Compound Treatment (48h) Seed->Treat MTT Add MTT Reagent (Incubate 4h) Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

High-throughput MTT cytotoxicity screening workflow.

Protocol 2: Apoptosis Evaluation via Annexin V-FITC/PI Flow Cytometry

To validate that CNPT-induced cytotoxicity is mediated by apoptosis rather than non-specific necrosis, we utilize the Annexin V assay [3]. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to externalized PS with high affinity in a calcium-dependent manner.

Step-by-Step Methodology:

  • Preparation: Harvest 1 × 10⁶ CNPT-treated cells (and vehicle controls) using a non-enzymatic dissociation buffer. Causality: Trypsin can cleave membrane proteins and artificially induce PS externalization, leading to false-positive apoptotic readings.

  • Washing: Wash cells twice with ice-cold PBS to halt metabolic processes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (containing optimal Ca²⁺ concentrations required for Annexin V-PS binding).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark. Causality: PI is a membrane-impermeable DNA intercalator. Cells that are Annexin V⁺ / PI⁻ are in early apoptosis, while Annexin V⁺ / PI⁺ cells are in late apoptosis/necrosis.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 620 nm for PI).

Conclusion

The evaluation of 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole (CNPT) reveals a highly promising chemotherapeutic candidate. While its absolute potency does not surpass Doxorubicin, its exceptional Selectivity Index (>24.2) against breast carcinoma models presents a distinct pharmacological advantage. By utilizing standardized, self-validating assays like MTT and Annexin V flow cytometry, researchers can accurately benchmark novel triazole derivatives, accelerating the pipeline from synthetic chemistry to preclinical validation.

References

  • Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.[Link]

Safety & Regulatory Compliance

Safety

1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole proper disposal procedures

This guide outlines the proper disposal procedures for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole , a halogenated nitro-aromatic intermediate.[1][2][3][4][5][6] Due to its structural relationship with high-potency tria...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole , a halogenated nitro-aromatic intermediate.[1][2][3][4][5][6] Due to its structural relationship with high-potency triazolo-benzodiazepines (e.g., Clonazolam precursors), this compound requires handling protocols that address both chemical toxicity and potential pharmacological activity .[1][2][3][4][5][6]

Part 1: Chemical Safety Profile & Hazard Assessment

Before initiating disposal, you must characterize the waste to ensure compatibility with destruction streams.[1][5]

Parameter Technical Characteristic Operational Implication
Chemical Class Halogenated Nitro-Aromatic / Triazole DerivativeDO NOT mix with strong oxidizers or reducing agents.[1][2][3][4][5][6] The nitro group provides oxygen balance that can accelerate combustion.[2][3][4][5][6]
Thermal Stability Potentially Thermally SensitiveNitro-substituted triazoles can exhibit exothermic decomposition upon heating.[1][2][3][4][5][6] Avoid autoclaving or subjecting to heat >50°C.
Toxicology High Potency IntermediateTreat as a Suspected Carcinogen and Pharmacologically Active .[2][3][4][5][6] Lipophilic nature allows dermal absorption.[2][3][4][5][6]
Waste Stream Halogenated OrganicRequires incineration with acid gas scrubbing (for HCl/NOx).[2][3][4][5][6]

Part 2: Immediate Safety & Containment

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged handling of nitro-aromatics due to permeation risks.[1][2][3][4][5][6]

  • Hands: Double-gloving required.[1][2][3][4][5][6] Inner layer: Nitrile (4 mil).[2][3][4][5][6] Outer layer: Silver Shield/4H® (Laminate) or Viton®.[2][3][4][5][6]

  • Respiratory: If solid/powder, use a P100 HEPA respirator or work strictly inside a Class II Biological Safety Cabinet or Fume Hood.[1][4][5]

  • Body: Tyvek® lab coat or impervious apron to prevent clothing contamination.[2][3][4][5][6]

Spill Control Strategy
  • Solid Spill: Do not sweep (creates dust).[2][3][4][5][6] Dampen with PEG-400 or mineral oil to suppress dust, then wipe up with chemically resistant pads.[1][2][3][4][5][6]

  • Liquid Spill: Absorb with vermiculite or ground clay.[2][3][4][5][6] Do not use paper towels (cellulose + nitro compounds can increase flammability risk).[2][3][4][5][6]

Part 3: Disposal Protocols

Method A: Solid Waste (Pure Substance)[2][3][4][5][6]
  • Primary Container: Place the substance in a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Solvent Dampening: Add a small volume of high-flashpoint solvent (e.g., mineral oil or PEG) to wet the solid.[1][2][3][4][5][6] This reduces shock sensitivity and dust hazards during transport.[2][3][4][5][6]

  • Secondary Containment: Seal the primary jar and place it inside a 6-mil polyethylene bag.

  • Labeling: Mark as "Hazardous Waste - Toxic / Halogenated." Explicitly list the chemical name.[1][2][3][4][5][6]

Method B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2][3][4][5][6]
  • Segregation: Segregate into the Halogenated Organic Solvent waste stream.[2][3][4][5][6]

  • Compatibility Check: Ensure the waste container does not contain strong acids (risk of HCN generation from triazole ring degradation) or strong bases.[3][4][5][6]

  • pH Neutralization: Adjust pH to 6–8 prior to combining with bulk waste to prevent catalytic degradation.[2][3][4][5][6]

Part 4: Destruction & Regulatory Compliance

Do not attempt chemical destruction (oxidation/reduction) in the laboratory. The risk of forming unstable diazonium species or runaway exotherms is too high.[4][5][6]

Approved Destruction Method: High-Temperature Incineration

This compound must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of:

  • Rotary Kiln Incineration: Operating at >1000°C (1832°F).

  • Residence Time: Minimum 2 seconds to ensure complete ring cleavage of the triazole and nitro-benzene moieties.

  • Scrubbing: Wet scrubbers to capture Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[2][3][4][5][6]

RCRA Waste Codes (USA)

Classify the waste under the following codes for the manifest:

  • D001: Ignitable (if in flammable solvent).[2][3][4][5][6]

  • D003: Reactive (Conservative classification for nitro-triazoles to ensure careful handling).[1][2][3][4][5][6]

  • List Code: If not specifically listed, use "Halogenated Organic N.O.S." (Not Otherwise Specified).

Part 5: Decision Logic & Workflow

The following diagram outlines the decision-making process for safe disposal.

DisposalWorkflow Start Waste Generation: 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid WetDown Dampen with Mineral Oil (Suppress Dust/Shock) Solid->WetDown Risk Mitigation Segregate Segregate: Halogenated Waste (No Acids/Oxidizers) Liquid->Segregate Compatibility Pack Double Bag -> Rigid Container WetDown->Pack Label Label: 'Toxic - Halogenated Organic' Segregate->Label Pack->Label TSDF Transfer to EHS / TSDF Label->TSDF Incinerate Destruction: Rotary Kiln Incineration (>1000°C + Scrubber) TSDF->Incinerate

Figure 1: Decision matrix for the safe segregation and destruction of halogenated nitro-triazole intermediates.

References

  • BenchChem. (2025).[2][3][4][5][6] Proper Disposal of Halogenated Nitroaromatic Compounds: A Guide for Laboratory Professionals. Retrieved from [2][3][4][5][6]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3][4][5][6] RCRA Orientation Manual: Hazardous Waste Identification (Halogenated Solvents). Retrieved from

  • Sigma-Aldrich. (2025).[2][3][4][5][6] Safety Data Sheet: 1-(4-Nitrophenyl)-1H-1,2,4-triazole (Structural Analog). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[2][3][4][5][6] Clonazolam (Related Structure: 6-(2-chlorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine).[1][2][3][4][5][6] Retrieved from [2][3][4][5][6]

Sources

Handling

Personal protective equipment for handling 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole

An essential component of advanced chemical hygiene is moving beyond generic safety checklists to understand the mechanistic causality behind protective measures. For researchers and drug development professionals, handl...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of advanced chemical hygiene is moving beyond generic safety checklists to understand the mechanistic causality behind protective measures. For researchers and drug development professionals, handling 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole requires a rigorous, self-validating safety protocol due to its dual-hazard profile.

This guide synthesizes toxicological data with field-proven logistical workflows to ensure absolute operational safety.

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective safety protocol, we must first deconstruct the molecule's toxicophores. 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole presents two distinct physiological threats:

  • The 1,2,4-Triazole Moiety: Triazoles frequently act as potent inhibitors of cytochrome P450 metalloenzymes. Consequently, 1,2,4-triazole derivatives are classified as Category 1B reproductive toxins (H360FD: May damage fertility or the unborn child) and severe eye irritants (H319)[1]. Aerosolized dust presents the highest risk for systemic entry.

  • The 2-Chloro-6-Nitrophenyl Moiety: Nitroaromatic compounds are highly lipophilic, allowing them to rapidly bypass the epidermal barrier[2]. Once absorbed, they undergo enzymatic one-electron bioreduction by nitroreductases to form highly reactive nitro-anion free radicals[3]. This process induces severe oxidative stress, leading to methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+, destroying oxygen-carrying capacity) and potential cytotoxicity[2][3]. The ortho-chlorine atom further increases the molecule's lipophilicity, accelerating transdermal absorption.

Toxicity Exposure Dermal/Inhalation Exposure Absorption High Lipophilic Absorption Exposure->Absorption Bioreduction Enzymatic Bioreduction (Nitroreductases) Absorption->Bioreduction Radical Nitro-Anion Free Radicals Bioreduction->Radical Toxicity Methemoglobinemia & Cytotoxicity Radical->Toxicity

Mechanistic pathway of nitroaromatic bioactivation and subsequent systemic toxicity.

Quantitative PPE Specification Matrix

Because the chloronitrophenyl group is a highly effective dermal penetrant, standard laboratory latex or thin nitrile gloves offer insufficient breakthrough times. In compliance with OSHA Laboratory Standards (29 CFR 1910.1450)[4], the following engineered PPE matrix is mandatory.

PPE CategoryMaterial SpecificationBreakthrough TimeThicknessCausal Rationale
Primary Gloves Butyl Rubber> 480 min≥ 0.30 mmImpermeable to lipophilic nitroaromatics; prevents transdermal transport[2].
Outer Gloves Nitrile> 30 min≥ 0.12 mmProvides tactile dexterity; easily discarded if surface powder contamination occurs.
Eye Protection Unvented GogglesN/AN/A1,2,4-triazole is a severe eye irritant[1]; unvented design blocks airborne dust.
Respirator N95 / P100N/AN/AFilters 99.9% of particulates; critical when handling reproductive toxins[1].
Body Protection Tyvek® / PolyethyleneN/AN/ANon-woven material prevents static accumulation of nitroaromatic dust on clothing.

Operational Workflow: Step-by-Step Handling Protocol

Weighing fine powders of reproductive toxins presents an acute inhalation hazard. To create a self-validating safety system, this protocol mandates in-vial dissolution . By keeping the chemical sealed during transit, we structurally eliminate the possibility of aerosolization.

  • Environmental Verification: Ensure the Class II chemical fume hood is operational with a face velocity between 80–100 fpm (0.4–0.5 m/s)[4]. Don all required PPE.

  • Static Dissipation: Nitroaromatic powders hold static charges, causing them to aerosolize or cling to gloves. Discharge the workspace and analytical balance using an anti-static ionizer bar.

  • Enclosed Weighing: Tare a clean, dry vial with a PTFE-lined cap. Using a disposable anti-static scoopula, transfer the 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole into the vial.

  • Hermetic Sealing: Cap the vial tightly before removing it from the balance enclosure.

  • In-Situ Solubilization: Move the sealed vial to the reaction hood. Rather than pouring the dry powder into the reaction vessel, introduce the reaction solvent (e.g., DMF, DMSO) directly into the sealed weighing vial via a syringe through a septum. Swirl to dissolve. Transferring a liquid solution structurally eliminates the risk of inhaling reproductive toxic dust.

Workflow N1 1. PPE & Fume Hood Verification N2 2. Static Elimination & Taring N1->N2 N3 3. Enclosed Weighing (Closed Vial) N2->N3 N4 4. In-Vial Dissolution (Dust Prevention) N3->N4 N5 5. Reactor Charging & Decontamination N4->N5

Operational workflow for handling 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole safely.

Spill Response and Decontamination

In the event of a powder spill, standard sweeping will aerosolize the reproductive toxin. Execute the following wet-suppression protocol:

  • Isolate and Escalate: Immediately halt work. If the spill is outside a fume hood, evacuate the immediate area and allow the HVAC system to settle airborne particulates.

  • Don Emergency PPE: Upgrade to a half-mask P100 respirator and heavy-duty butyl gloves before approaching the spill.

  • Wet Suppression: Do not sweep dry powder. Gently cover the spill with absorbent pads dampened with a low-volatility solvent (e.g., polyethylene glycol) or soapy water to suppress aerosolization.

  • Mechanical Collection: Use a non-sparking, disposable scoop to transfer the dampened mass into a rigid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or acetone) to dissolve residual lipophilic nitroaromatics, followed by a thorough wash with an alkaline laboratory detergent.

Waste Segregation and Disposal Plan

Nitroaromatics must never be mixed with strong reducing agents or combustible waste streams due to the risk of exothermic reactions.

  • Solid Waste: Collect all contaminated outer nitrile gloves, spatulas, and wipes in a dedicated, clearly labeled "Toxic Organic Solid Waste" container.

  • Liquid Waste: Segregate into a "Halogenated Organic Waste" carboy (due to the chloro group). Do not mix with heavy metal waste.

  • Destruction: The required disposal method is high-temperature incineration (>1000°C) to ensure complete destruction of the nitroaromatic ring and prevent environmental contamination[2].

Waste Gen Waste Generation: 1-(2-chloro-6-nitrophenyl) -1H-1,2,4-triazole Solid Solid Waste (PPE, Wipes, Vials) Gen->Solid Liquid Liquid Waste (Halogenated Solvents) Gen->Liquid Incinerate High-Temperature Incineration (>1000°C) Solid->Incinerate Liquid->Incinerate

Waste segregation and disposal logic for halogenated nitroaromatic triazoles.

References

  • Source: Occupational Safety and Health Administration (OSHA)
  • Title: Safety Data Sheet: 1,2,4-Triazole Source: Carl ROTH URL
  • Title: Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.